(2-(tert-Butoxy)pyridin-3-yl)boronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-9(2,3)14-8-7(10(12)13)5-4-6-11-8/h4-6,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPJPQRHQRFFOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: (2-(tert-Butoxy)pyridin-3-yl)boronic acid
CAS Number: 1245898-82-1
This technical guide provides a comprehensive overview of (2-(tert-Butoxy)pyridin-3-yl)boronic acid, a key building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and its significant application in the development of targeted therapeutics, particularly as a precursor to potent IRAK4 inhibitors.
Compound Data
A summary of the key quantitative and physical data for this compound is presented below. This information is crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 1245898-82-1 | [1] |
| Molecular Formula | C₉H₁₄BNO₃ | [1] |
| Molecular Weight | 195.03 g/mol | |
| Physical Form | Solid | |
| Purity | ≥95% | |
| Boiling Point (Predicted) | 340.3 ± 52.0 °C at 760 mmHg |
Application in Drug Discovery: Synthesis of IRAK4 Inhibitors
This compound is a valuable reagent in the synthesis of kinase inhibitors, particularly for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical mediator in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. Consequently, the development of potent and selective IRAK4 inhibitors is a significant focus in modern drug discovery.
The pyridine moiety of this compound serves as a key pharmacophore that can engage in crucial interactions within the ATP-binding pocket of the IRAK4 kinase domain. The tert-butoxy group can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are important for drug-like characteristics.
The IRAK4 Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade and the point of intervention for IRAK4 inhibitors.
Experimental Protocols
The primary application of this compound in the synthesis of IRAK4 inhibitors is through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and a suitable aryl or heteroaryl halide.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a representative methodology for the coupling of this compound with a halogenated heterocyclic core, a common strategy in the synthesis of kinase inhibitors.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (e.g., a chlorinated pyrimidine derivative) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene/water mixture)
Procedure:
-
To a dry reaction vessel, add the aryl or heteroaryl halide, this compound, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 2-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Note: Reaction conditions, including the choice of catalyst, base, solvent, and temperature, may require optimization for specific substrates.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of a target molecule using a Suzuki-Miyaura coupling reaction.
Safety Information
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex heterocyclic molecules. Its application in the development of IRAK4 inhibitors highlights its importance in modern drug discovery programs targeting inflammatory and autoimmune diseases. The experimental protocols and workflows provided in this guide offer a foundation for the practical application of this reagent in a research setting.
References
An In-depth Technical Guide on (2-(tert-Butoxy)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-(tert-Butoxy)pyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. The document details its physicochemical properties, outlines key experimental protocols for its synthesis and application in cross-coupling reactions, and discusses its relevance in drug discovery.
Physicochemical Properties
This compound is a substituted pyridinylboronic acid. Its structural and chemical data are summarized below.
| Property | Value | Reference |
| Molecular Weight | 195.03 g/mol | [1] |
| Molecular Formula | C₉H₁₄BNO₃ | [1] |
| CAS Number | 1245898-82-1 | [1][2] |
| Appearance | White to off-white solid | |
| Boiling Point (Predicted) | 340.3 ± 52.0 °C at 760 mmHg | |
| pKa (Predicted) | 6.95 ± 0.53 | [1] |
| Canonical SMILES | B(C1=C(N=CC=C1)OC(C)(C)C)(O)O | [1] |
| InChI Key | HNPJPQRHQRFFOW-UHFFFAOYSA-N | [1] |
| Storage | Store at room temperature in a dry, sealed container. |
Synthesis and Experimental Protocols
Pyridinylboronic acids are versatile intermediates in organic synthesis.[3] Several general methods are employed for their preparation, primarily involving the borylation of a corresponding pyridine derivative.
2.1. General Synthesis of Pyridinylboronic Acids
A common and effective method for the synthesis of pyridinylboronic acids is the halogen-metal exchange of a halopyridine followed by quenching with a borate ester. For the synthesis of this compound, a plausible precursor would be 2-(tert-butoxy)-3-halopyridine (e.g., 2-(tert-butoxy)-3-bromopyridine).
Experimental Protocol: Synthesis of a Pyridinylboronic Acid via Halogen-Metal Exchange (General Procedure) [4]
-
Reaction Setup: A solution of the 3-halopyridine precursor and triisopropyl borate in a suitable solvent (e.g., a mixture of THF and toluene) is prepared in an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. The flask is maintained under an inert atmosphere.
-
Cooling: The reaction mixture is cooled to a low temperature, typically between -40 °C and -78 °C, using a dry ice/acetone bath.
-
Addition of Organolithium Reagent: An n-alkyllithium reagent (e.g., n-butyllithium) is added dropwise to the cooled solution, ensuring the temperature is maintained. The addition is performed slowly to control the exothermic reaction.
-
Reaction: The mixture is stirred at the low temperature for a specified period (e.g., 30 minutes) to allow for the halogen-metal exchange and subsequent borylation to occur.
-
Quenching: The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., 2N HCl).
-
Work-up: The mixture is allowed to warm to room temperature. The aqueous layer is separated and its pH is adjusted to be near neutral, which may cause the precipitation of the boronic acid.
-
Isolation and Purification: The product is isolated by filtration and can be further purified by crystallization from an appropriate solvent.
Below is a workflow diagram for the general synthesis of pyridinylboronic acids.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][5] This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the synthesis of complex biaryl and heteroaryl structures which are common motifs in pharmaceuticals.[6][7][8]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Pyridylboronic Acid with an Aryl Halide (General Procedure) [7]
-
Reaction Setup: In a sealable reaction tube, the aryl halide (1 equivalent), the pyridylboronic acid or its ester (1.2 equivalents), a suitable base (e.g., cesium carbonate, potassium fluoride, 2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), and a phosphine ligand (e.g., SPhos) are combined.
-
Inert Atmosphere: The tube is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by cycles of evacuation and backfilling.
-
Solvent Addition: Anhydrous and degassed solvent (e.g., dioxane, with a small amount of water if necessary) is added via syringe.
-
Reaction: The reaction mixture is heated to a specified temperature (e.g., 90-100 °C) with vigorous stirring for a set period (e.g., 18 hours).
-
Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
The catalytic cycle of the Suzuki-Miyaura reaction is depicted below.
Relevance in Drug Discovery and Medicinal Chemistry
Boronic acids are a significant class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety, such as the proteasome inhibitor Bortezomib.[3][9] The boron atom in these molecules can form reversible covalent bonds with active site residues of enzymes, leading to potent and specific inhibition.[3][10]
While specific biological targets for this compound are not yet extensively documented in publicly available literature, its structural features make it a valuable building block for the synthesis of potential therapeutic agents. The pyridyl and boronic acid groups can be key pharmacophores for interacting with various biological targets.
4.1. Potential as Enzyme Inhibitors
Boronic acids are known to inhibit a range of enzymes, particularly serine proteases.[3] The boronic acid group can act as a transition-state analog, forming a stable tetrahedral intermediate with the catalytic serine residue in the enzyme's active site.
Furthermore, some boronic acid-containing molecules have been developed as activators of enzymes, such as pyruvate kinase M2 (PKM2), which is a target in cancer therapy.[11] The design of molecules like this compound could be directed towards such targets.
4.2. General Signaling Pathway Inhibition by Boronic Acid Drugs
A well-established mechanism of action for boronic acid-containing anticancer drugs like Bortezomib is the inhibition of the proteasome. This leads to the disruption of signaling pathways that are crucial for cancer cell survival and proliferation, such as the NF-κB pathway.[3] Inhibition of the proteasome prevents the degradation of IκB, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-survival genes.
The following diagram illustrates a generalized signaling pathway that can be targeted by boronic acid-based proteasome inhibitors. Please note that this is a representative pathway and has not been specifically demonstrated for this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of boronic acid-based potent activators of tumor pyruvate kinase M2 and development of gastroretentive nanoformulation for oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2-(tert-Butoxy)pyridin-3-yl)boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-(tert-Butoxy)pyridin-3-yl)boronic acid is a valuable heterocyclic building block in modern organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its unique structural features, combining a pyridine ring with a boronic acid moiety protected by a bulky tert-butoxy group, make it a versatile reagent for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, and an exploration of its potential role in various chemical and biological processes.
Chemical and Physical Properties
This compound is a solid at room temperature, with its properties largely predicted through computational models due to a lack of extensive experimental data in publicly available literature. A summary of its key identifiers and physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 1245898-82-1 | [1][2] |
| Molecular Formula | C₉H₁₄BNO₃ | [1] |
| Molecular Weight | 195.03 g/mol | [2] |
| Appearance | White to off-white solid | Various Suppliers |
| Predicted Boiling Point | 340.3 ± 52.0 °C at 760 mmHg | [3] |
| Predicted pKa | 6.95 ± 0.53 | [1] |
| Storage Temperature | Room temperature, sealed in dry conditions | [3] |
Computed Properties:
| Property | Value | Source |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Topological Polar Surface Area | 62.6 Ų | [1] |
Synthesis and Purification
The synthesis of this compound typically proceeds via a lithium-halogen exchange reaction from a suitable halogenated precursor, followed by borylation. A general, representative protocol is detailed below.
Synthesis of this compound
This procedure is adapted from general methods for the synthesis of pyridylboronic acids.[4] The starting material, 3-bromo-2-(tert-butoxy)pyridine, is crucial for this synthesis.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromo-2-(tert-butoxy)pyridine (1.0 eq) and triisopropyl borate (1.2 eq) in anhydrous tetrahydrofuran (THF) and toluene (1:1 mixture).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-Butyllithium: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours.
-
Quenching: Slowly warm the reaction to room temperature and then quench by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Logical Workflow for Synthesis:
Purification
Purification of boronic acids can be challenging due to their propensity to form boroxines (cyclic anhydrides). Recrystallization or column chromatography are common methods.[5]
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes or toluene.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]
Purification by Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Elute with a suitable solvent system, such as a gradient of ethyl acetate in hexanes, to isolate the pure product.[7]
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the known spectra of similar compounds, the following characteristic signals can be anticipated.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the pyridine ring protons and the tert-butyl group. The pyridine protons will appear in the aromatic region, and their chemical shifts and coupling patterns will be influenced by the positions of the tert-butoxy and boronic acid groups. The tert-butyl group will exhibit a singlet in the upfield region.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the pyridine ring carbons and the carbons of the tert-butyl group. The carbon attached to the boron atom may show a broad signal or be difficult to observe due to quadrupolar relaxation.[8]
FT-IR Spectroscopy
The infrared spectrum of a boronic acid typically shows a broad O-H stretching band in the region of 3200-3600 cm⁻¹. A strong B-O stretching vibration is expected around 1350 cm⁻¹.[9][10] Characteristic peaks for the pyridine ring and the C-O and C-H bonds of the tert-butoxy group will also be present.
Mass Spectrometry
Mass spectrometry can be used to confirm the molecular weight of the compound. Boronic acids can sometimes be challenging to analyze by mass spectrometry due to their tendency to dehydrate or form adducts.[11]
Applications in Organic Synthesis
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is a powerful tool for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials.
Suzuki-Miyaura Cross-Coupling Reaction
General Experimental Protocol:
-
Reaction Setup: In a Schlenk flask, combine the aryl or heteroaryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.[7][12][13]
Suzuki-Miyaura Catalytic Cycle:
Biological and Medicinal Chemistry Relevance
While no specific biological signaling pathways involving this compound have been reported, boronic acids, in general, are a class of compounds with significant biological activities.[14][15] They are known to act as enzyme inhibitors, particularly of serine proteases, by forming a stable tetrahedral intermediate with the active site serine residue. The well-known proteasome inhibitor bortezomib, used in cancer therapy, is a notable example of a drug containing a boronic acid warhead.[16]
The pyridine and tert-butoxy moieties in this compound can be strategically utilized in drug design to modulate properties such as solubility, metabolic stability, and target binding affinity. The tert-butoxy group can provide steric bulk and lipophilicity, which can influence pharmacokinetic properties.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[3]
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and materials. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular frameworks. While detailed experimental data on its properties are somewhat limited in the public domain, this guide provides a solid foundation of its known characteristics, synthetic methodologies, and potential applications. Further research into the biological activities of derivatives synthesized from this building block could unveil new therapeutic agents. As with all chemical reagents, proper safety precautions must be observed during its handling and use.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. (2-tert-Butoxypyridin-3-yl)boronic acid | 1245898-82-1 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691) [hmdb.ca]
- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Synthesis of (2-(tert-Butoxy)pyridin-3-yl)boronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (2-(tert-Butoxy)pyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and drug development. This document details the most probable synthetic route, an adapted experimental protocol, and relevant data.
Introduction
This compound is a substituted pyridinylboronic acid. Heterocyclic boronic acids are crucial reagents in organic synthesis, most notably as coupling partners in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of the tert-butoxy group and the boronic acid moiety on the pyridine ring makes this compound a versatile intermediate for the synthesis of complex molecules with potential biological activity. Boronic acids have gained significant interest in drug development due to their unique chemical properties, including their ability to form reversible covalent bonds with diols, which are present in many biological molecules.
Synthetic Pathway
The most plausible and widely used method for the synthesis of aryl and heteroaryl boronic acids is through a lithium-halogen exchange reaction of a corresponding halo-aromatic compound, followed by quenching with a trialkyl borate. In the case of this compound, the precursor of choice is 3-bromo-2-(tert-butoxy)pyridine.
The proposed reaction proceeds in two main steps:
-
Lithiation: 3-bromo-2-(tert-butoxy)pyridine is treated with a strong organolithium base, such as n-butyllithium, at low temperature. This results in a lithium-halogen exchange, forming the highly reactive 2-(tert-butoxy)pyridin-3-yllithium intermediate.
-
Borylation: The organolithium intermediate is then quenched with a trialkyl borate, typically triisopropyl borate. This forms a boronate ester intermediate.
-
Hydrolysis: The boronate ester is subsequently hydrolyzed with an aqueous acid to yield the final product, this compound.
Experimental Protocol
The following protocol is an adapted procedure based on the well-established synthesis of 3-pyridylboronic acid and general knowledge of lithiation-borylation reactions.
Materials:
-
3-Bromo-2-(tert-butoxy)pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Sodium hydroxide (NaOH), 5 M aqueous solution
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate for extraction
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel/syringe pump
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a nitrogen or argon inlet is charged with 3-bromo-2-(tert-butoxy)pyridine (1.0 eq) and anhydrous toluene (e.g., 10 mL per 10 mmol of substrate). Anhydrous THF (e.g., 4 mL per 10 mmol of substrate) is then added, and the mixture is stirred to dissolve the starting material.
-
Lithiation: The reaction mixture is cooled to between -78 °C and -40 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel or a syringe pump while maintaining the internal temperature below the specified range. The addition should be slow to control the exotherm. After the addition is complete, the reaction mixture is stirred at this temperature for an additional 30-60 minutes.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again ensuring the temperature is maintained below the specified range. After the addition, the mixture is stirred at the same low temperature for another 1-2 hours.
-
Quenching and Work-up: The cooling bath is removed, and the reaction is allowed to warm to -20 °C. A 2 M aqueous solution of hydrochloric acid is then added slowly to quench the reaction. The mixture is allowed to warm to room temperature with stirring.
-
Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated, and the organic layer is extracted with the aqueous HCl solution. The combined aqueous layers are then carefully neutralized to a pH of approximately 7.0-7.5 with a 5 M aqueous sodium hydroxide solution. During neutralization, the product may precipitate.
-
Isolation: The aqueous layer is saturated with solid sodium chloride to increase the polarity of the aqueous phase and then extracted multiple times with diethyl ether or ethyl acetate.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water, acetonitrile/water, or toluene) or by column chromatography on silica gel.[1] Another purification method involves treating the crude boronic acid with a base to form a salt, which can be isolated by extraction, followed by acidification to regenerate the pure boronic acid.[2]
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound, based on the adapted protocol and typical yields for similar reactions.
| Parameter | Value | Reference |
| Starting Material | 3-Bromo-2-(tert-butoxy)pyridine | N/A |
| CAS Number | 1245898-81-0 | N/A |
| Molecular Weight | 232.11 g/mol | N/A |
| Product | This compound | N/A |
| CAS Number | 1245898-82-1 | N/A |
| Molecular Weight | 195.03 g/mol | N/A |
| Reaction Conditions | ||
| Lithiation Temperature | -78 °C to -40 °C | Adapted |
| Borylation Temperature | -78 °C to -40 °C | Adapted |
| Reaction Time | 2-4 hours | Adapted |
| Yield | 60-80% (Estimated) | Based on similar reactions |
| Physical Properties | ||
| Appearance | White to off-white solid | N/A |
| Melting Point | Not reported | N/A |
Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthetic and purification workflow for this compound.
Proposed Signaling Pathway Inhibition
Boronic acids, particularly phenylboronic acids, have been shown to inhibit signaling pathways involved in cancer cell migration. A plausible mechanism of action for pyridinylboronic acids involves the inhibition of the Rho GTPase signaling cascade.
References
An In-depth Technical Guide to (2-(tert-Butoxy)pyridin-3-yl)boronic acid: Structure, Synthesis, and Applications in Drug Discovery
(2-(tert-Butoxy)pyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structural features, combining a pyridine ring with a boronic acid moiety and a bulky tert-butoxy group, make it a valuable building block for the creation of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its burgeoning role in drug development for researchers, scientists, and professionals in the pharmaceutical industry.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted at the 2-position with a tert-butoxy group and at the 3-position with a boronic acid group [-B(OH)₂]. The presence of the electron-donating tert-butoxy group and the versatile boronic acid functionality imparts specific reactivity and properties to the molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 1245898-82-1 | [1][2][3] |
| Molecular Formula | C₉H₁₄BNO₃ | [1][2][3] |
| Molecular Weight | 195.03 g/mol | [1] |
| Appearance | Solid | [1] |
| Boiling Point (Predicted) | 340.3 ± 52.0 °C | [1] |
| pKa (Predicted) | 6.95 ± 0.53 | [2] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |
Synthesis and Reactivity
General Synthetic Approaches
Common methods for the synthesis of pyridinylboronic acids include:
-
Halogen-Metal Exchange followed by Borylation: This is a widely used method that typically involves the reaction of a halopyridine with an organolithium or Grignard reagent to form an organometallic intermediate. This intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, followed by acidic workup to yield the boronic acid. For the synthesis of the title compound, the starting material would likely be 3-bromo-2-(tert-butoxy)pyridine.[4]
-
Palladium-Catalyzed Cross-Coupling Reactions: The Miyaura borylation is another powerful method for the synthesis of aryl and heteroaryl boronic esters. This reaction involves the palladium-catalyzed coupling of a halide (e.g., 3-bromo-2-(tert-butoxy)pyridine) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). The resulting boronic ester can then be hydrolyzed to the boronic acid.[5]
A generalized workflow for the synthesis of this compound is depicted in the following diagram.
Key Reactivity: The Suzuki-Miyaura Coupling
This compound is a key participant in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures, which are prevalent in many pharmaceutical compounds.[6][7]
The general mechanism of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.
Applications in Drug Discovery and Development
Boronic acids and their derivatives are increasingly recognized for their significant potential in drug discovery. The boron atom's ability to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups of serine residues in enzyme active sites, makes them potent enzyme inhibitors.[8][9][10]
Role as Pharmaceutical Intermediates
This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its pyridine core is a common scaffold in many approved drugs, and the boronic acid functionality allows for the facile introduction of diverse substituents through Suzuki-Miyaura coupling, enabling the rapid generation of compound libraries for high-throughput screening. Boronic acid intermediates are instrumental in the synthesis of drugs for various therapeutic areas, including oncology, inflammation, and infectious diseases.[11]
Potential as Enzyme Inhibitors
While specific enzyme inhibitory data for this compound is not yet published, the broader class of pyridinylboronic acids has shown promise as inhibitors of various enzymes. For instance, certain pyridine-3-boronic acid derivatives have been investigated as inhibitors of the Staphylococcus aureus NorA efflux pump, a mechanism of antibiotic resistance.[3] The unique electronic and steric properties conferred by the tert-butoxy group in the title compound could lead to novel interactions with biological targets.
The general mechanism of enzyme inhibition by boronic acids involves the formation of a tetrahedral boronate adduct with a key active site residue, often a serine. This mimics the transition state of the enzymatic reaction, leading to potent and often reversible inhibition.
Experimental Protocols
Detailed experimental procedures are essential for the successful synthesis and application of this compound. Below are generalized protocols for the synthesis of pyridinylboronic acids and their use in Suzuki-Miyaura coupling, which can be adapted for the target molecule.
General Protocol for the Synthesis of Pyridinylboronic Acid via Halogen-Metal Exchange
This protocol is adapted from established procedures for the synthesis of pyridinylboronic acids.[4]
Materials:
-
3-Bromo-2-(tert-butoxy)pyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Aqueous hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-bromo-2-(tert-butoxy)pyridine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.
-
Slowly add a solution of n-BuLi in hexanes to the cooled solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add triisopropyl borate dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by slowly adding aqueous HCl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a standard procedure for palladium-catalyzed cross-coupling reactions.[5][12]
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., aqueous Na₂CO₃ or K₂CO₃)
-
Solvent (e.g., dioxane, toluene, or DMF)
Procedure:
-
In a reaction vessel, combine this compound (1.2-1.5 equivalents), the aryl or heteroaryl halide (1 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Add the solvent to the reaction vessel and degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.
Spectroscopic Data
While a publicly available spectrum is not provided, typical ¹H and ¹³C NMR chemical shifts can be predicted based on the structure of this compound. The ¹H NMR spectrum would be expected to show signals for the pyridine ring protons, with characteristic coupling patterns, and a singlet for the nine equivalent protons of the tert-butyl group. The ¹³C NMR spectrum would display signals for the nine carbon atoms in the molecule, including the pyridine ring carbons, the quaternary and methyl carbons of the tert-butyl group, and the carbon atom attached to the boron.
Conclusion
This compound is a versatile and valuable building block in modern organic and medicinal chemistry. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of a diverse array of substituted pyridine derivatives. As the quest for novel therapeutics continues, the strategic incorporation of this and similar boronic acid-containing fragments will undoubtedly play a crucial role in the discovery and development of new drugs targeting a wide range of diseases. Further research into the specific biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. guidechem.com [guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (2-(tert-Butoxy)pyridin-3-yl)boronic acid: Sourcing and Application in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (2-(tert-Butoxy)pyridin-3-yl)boronic acid, a key building block in modern medicinal chemistry. We will cover reliable suppliers of this reagent, its chemical properties, and a detailed experimental protocol for its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of drug discovery and development.
Introduction to this compound
This compound (CAS No. 1245898-82-1) is a substituted pyridinylboronic acid that has gained significant interest as a versatile reagent in organic synthesis. Its structure, featuring a sterically bulky tert-butoxy group ortho to the nitrogen and a boronic acid at the 3-position, makes it a valuable partner in palladium-catalyzed cross-coupling reactions. The pyridine core is a prevalent motif in a vast array of pharmaceuticals, and the ability to functionalize it at the 3-position via C-C bond formation is crucial for the synthesis of novel drug candidates. The tert-butoxy group can also serve as a protecting group, which can be removed under acidic conditions to reveal the corresponding 2-hydroxypyridine derivative, offering further synthetic utility.
Sourcing and Supplier Information
A reliable supply of high-purity starting materials is critical for reproducible and successful research and development. Several chemical suppliers offer this compound with varying purities and quantities. Below is a summary of offerings from a selection of suppliers.
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | JAYH9BC0A4DC | ≥95% | Inquire |
| AbacipharmTech | CB13450 | ≥97% | 5g, Custom |
| Laibo Chem | LB551300BR | Inquire | 5g, 25g, Custom |
| Chemme | Not specified | ≥95% | 1g, Custom |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
The following diagram illustrates a logical workflow for sourcing this compound for a research project.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] this compound is an excellent coupling partner in these reactions, enabling the synthesis of 3-aryl or 3-heteroarylpyridines. These structures are of significant interest in the development of new therapeutic agents.
Representative Experimental Protocol
This protocol is adapted from general procedures for Suzuki-Miyaura couplings of pyridylboronates and should be optimized for specific substrates.[1]
Reaction Scheme:
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl or heteroaryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a palladium source like Pd₂(dba)₃ with a phosphine ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the aryl bromide (1.0 eq), this compound (1.5 eq), and the base (3.0 eq).
-
The vessel is sealed with a rubber septum, and the atmosphere is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). This cycle is repeated three times.
-
The palladium catalyst (and ligand, if applicable) is added under a positive pressure of the inert gas.
-
The degassed solvent is added via syringe.
-
The reaction mixture is stirred at an elevated temperature (typically 80-110 °C) and monitored by an appropriate technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature.
-
The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aryl-2-(tert-butoxy)pyridine.
The following diagram illustrates the general workflow for this Suzuki-Miyaura coupling experiment.
Conclusion
This compound is a readily available and highly useful building block for the synthesis of complex molecules in drug discovery and other areas of chemical research. A variety of suppliers offer this reagent, and its application in Suzuki-Miyaura cross-coupling reactions is straightforward, following established protocols. The information provided in this guide serves as a valuable resource for researchers planning to utilize this versatile compound in their synthetic endeavors.
References
An In-depth Technical Guide to the Safety and Handling of (2-(tert-Butoxy)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling procedures, and experimental guidelines for (2-(tert-Butoxy)pyridin-3-yl)boronic acid (CAS No. 1245898-82-1). The information herein is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.
Compound Identification and Properties
This compound is a substituted pyridylboronic acid commonly used in organic synthesis, particularly as a building block in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its structural and physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1245898-82-1 | [2][3][4] |
| Molecular Formula | C9H14BNO3 | [3] |
| Molecular Weight | 195.03 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Boiling Point | 340.3 ± 52.0 °C (Predicted) | [2][6] |
| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [6] |
| pKa | 6.95 ± 0.53 (Predicted) | [3] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2][6] |
Safety and Hazard Information
While a complete safety data sheet (SDS) for this specific compound is not publicly available, hazard information can be inferred from supplier data and SDSs of structurally related boronic acids. The compound is classified as harmful and an irritant.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source:[2]
Precautionary Measures and Personal Protective Equipment (PPE)
Adherence to the following precautionary statements is crucial for the safe handling of this compound.
| Precautionary Code | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Source:[2]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.
Experimental Protocols
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions. Below is a representative protocol for the coupling of this boronic acid with an aryl bromide. Researchers should adapt this protocol based on the specific reactivity of their substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, or Na2CO3)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.[7][8]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualized Workflows
The following diagrams illustrate the logical flow for the safe handling and experimental use of this compound.
Caption: General workflow for the safe handling of this compound.
References
- 1. CAS 1245898-82-1: ácido (2-(terc-butiloxi)pyridin-3-il)bor… [cymitquimica.com]
- 2. (2-tert-Butoxypyridin-3-yl)boronic acid | 1245898-82-1 [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. (2-tert-Butoxypyridin-3-yl)boronic acid | 1245898-82-1 [sigmaaldrich.com]
- 6. This compound | 1245898-82-1 [amp.chemicalbook.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. web.mit.edu [web.mit.edu]
An In-depth Technical Guide to (2-(tert-Butoxy)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-(tert-Butoxy)pyridin-3-yl)boronic acid, a key building block in modern organic synthesis, particularly within medicinal chemistry and drug discovery. The document details its chemical and physical properties, safety and handling protocols, and its application in synthetic methodologies.
Chemical and Physical Properties
This compound is a substituted pyridinylboronic acid. The presence of the boronic acid functional group makes it a versatile reagent, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The tert-butoxy group provides steric bulk and influences the electronic properties of the pyridine ring. It is typically supplied as a solid.[1][2]
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1245898-82-1 | [2] |
| Molecular Formula | C₉H₁₄BNO₃ | [3] |
| Molecular Weight | 195.02 g/mol | [3] |
| Appearance | Solid | [1] |
| Boiling Point | 340.3 ± 52.0 °C (Predicted) | [1] |
| pKa | 6.95 ± 0.53 (Predicted) | [4] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [1][2] |
Table 2: Computed Properties
| Property | Value | Reference(s) |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Topological Polar Surface Area | 62.6 Ų | [4] |
| Heavy Atom Count | 14 | [4] |
| Complexity | 181 | [4] |
Safety and Handling (MSDS Information)
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant and may cause respiratory irritation, skin irritation, and serious eye irritation.
Table 3: Hazard and Precautionary Statements
| GHS Classification | Hazard Statements | Precautionary Statements | Reference(s) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P261, P264, P270, P271, P280 | [1] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P302+P352, P304+P340, P305+P351+P338 | [1] |
| Specific target organ toxicity — single exposure (Category 3) | H335: May cause respiratory irritation | P330, P362+P364, P403+P233, P405, P501 | [1] |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [1] |
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Eye/Face Protection: Chemical safety goggles or a face shield are required.[5]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[5]
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator should be used.[5]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[1]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[5]
References
Technical Guide: Physical and Chemical Characteristics of (2-(tert-Butoxy)pyridin-3-yl)boronic acid
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical and chemical properties of (2-(tert-Butoxy)pyridin-3-yl)boronic acid, a key building block in modern organic synthesis. The information presented is intended to support research and development activities by providing essential data on its appearance, handling, and key characteristics.
Introduction
This compound is a substituted pyridinylboronic acid derivative. Boronic acids are a class of organoboranes that serve as indispensable tools in organic chemistry, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1] Their stability, low toxicity, and versatile reactivity make them valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2] This document outlines the known physical and chemical properties of this compound.
Physical Appearance and Properties
This compound is typically supplied as a solid. Its appearance is consistently reported as a white to off-white solid by commercial suppliers.[3] Like many boronic acids, it has a high melting point and is prone to dehydration to form cyclic anhydrides (boroxines). It is recommended to store the compound in a dry environment at room temperature.[3]
Quantitative Data Summary
The following table summarizes the key physical and chemical data for this compound.
| Property | Value | Source(s) |
| Physical Form | Solid | [3] |
| Appearance | White to off-white solid | [3] |
| Molecular Formula | C₉H₁₄BNO₃ | [4] |
| Molecular Weight | 195.03 g/mol | |
| CAS Number | 1245898-82-1 | [4][5] |
| Purity | 95% - 97% | [5] |
| Boiling Point | 340.3 ± 52.0 °C (Predicted) | [3] |
| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 6.95 ± 0.53 (Predicted) | [3][4] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |
Experimental Protocols
While specific experimental protocols for the synthesis of this exact molecule were not detailed in the provided search results, a general workflow for the characterization and quality control of a boronic acid intermediate is outlined below. This process ensures the compound meets the required specifications for subsequent synthetic steps.
Methodology for Visual Inspection:
-
Place a small, representative sample of the purified compound onto a clean, white watch glass or weighing paper.
-
Observe the sample under bright, neutral lighting against a white background.
-
Record the physical state (e.g., crystalline solid, amorphous powder).
-
Record the color of the material (e.g., white, off-white, pale yellow).
-
Note any visual impurities or inconsistencies in the sample.
This initial visual check is a critical first step in quality control before more advanced analytical techniques are employed.
Logical Relationships of Properties
The molecular structure of this compound dictates its physical and chemical properties, which in turn inform its primary application in organic synthesis.
References
Methodological & Application
Palladium-Catalyzed Cross-Coupling of (2-(tert-Butoxy)pyridin-3-yl)boronic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides detailed protocols and quantitative data for the palladium-catalyzed Suzuki-Miyaura coupling of (2-(tert-Butoxy)pyridin-3-yl)boronic acid with various aryl and heteroaryl halides. The 2-alkoxypyridine scaffold is a prevalent motif in numerous biologically active compounds, making this transformation particularly relevant for drug discovery and development. The sterically demanding tert-butoxy group at the 2-position of the pyridine ring presents unique challenges, often necessitating the use of specialized catalyst systems to achieve high yields. This document outlines effective palladium catalysts, ligands, and reaction conditions to overcome these challenges.
Catalytic Systems
The successful Suzuki-Miyaura coupling of sterically hindered heteroaryl boronic acids, such as this compound, is highly dependent on the choice of the palladium catalyst and the associated ligand. Bulky, electron-rich phosphine ligands are generally required to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
Common Palladium Pre-catalysts:
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Palladium(II) acetate (Pd(OAc)₂)
Effective Ligands for Hindered Substrates:
-
Buchwald-type biaryl phosphine ligands:
-
Other bulky phosphine ligands:
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
The combination of a palladium source with one of these bulky ligands in situ often provides a highly active catalyst system for the coupling of challenging substrates.[1]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound and related sterically hindered pyridylboronic acids with various aryl halides.
| Entry | Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv) | Toluene/H₂O (5:1) | 100 | 18 | 95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | K₂CO₃ (2 equiv) | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | 2-Bromopyridine | Pd(dppf)Cl₂ (5 mol%) | - | Cs₂CO₃ (3 equiv) | DMF | 100 | 12 | 88 |
| 4 | 1-Chloro-3-nitrobenzene | Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | K₃PO₄ (2 equiv) | t-Amyl alcohol | 100 | 24 | 85 |
| 5 | Methyl 4-bromobenzoate | Pd(dppf)Cl₂ (3 mol%) | - | Na₂CO₃ (2 equiv) | DME/H₂O (4:1) | 85 | 18 | 90 |
Table 1: Reaction Conditions and Yields for the Suzuki-Miyaura Coupling of this compound with Various Aryl Halides.
| Entry | Pyridylboronic Acid Derivative | Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Methoxy-3-pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ (5 mol%) | P(t-Bu)₃ (10 mol%) | Na₂CO₃ (3 equiv) | 1,4-Dioxane | Reflux | 8 | 75 |
| 2 | 2-Isopropoxy-5-pyridylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv) | Toluene | 100 | 16 | 89 |
| 3 | 2-(Benzyloxy)pyridin-3-ylboronic acid | 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ (4 mol%) | - | CsF (2 equiv) | THF | 80 | 12 | 91 |
Table 2: Comparative Data for the Coupling of Other Sterically Hindered 2-Alkoxypyridylboronic Acids.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
This protocol is a general starting point for the coupling of this compound with aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Toluene, anhydrous
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add anhydrous toluene followed by degassed water (typically a 5:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Coupling with Aryl Chlorides using a Palladium Pre-catalyst
This protocol is adapted for the more challenging coupling of aryl chlorides.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
XPhos Pd G3 (a third-generation Buchwald pre-catalyst) (0.03 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
t-Amyl alcohol, anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, add the aryl chloride, this compound, potassium phosphate, and XPhos Pd G3 to an oven-dried vial equipped with a magnetic stir bar.
-
Add anhydrous t-amyl alcohol to the vial.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. Reactions with aryl chlorides may require longer reaction times (24-48 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
Applications of (2-(tert-Butoxy)pyridin-3-yl)boronic Acid in Medicinal Chemistry: A Building Block for Kinase Inhibitors
(2-(tert-Butoxy)pyridin-3-yl)boronic acid has emerged as a valuable reagent in medicinal chemistry, primarily serving as a key building block in the synthesis of complex heterocyclic molecules with therapeutic potential. Its utility is most prominently demonstrated in the construction of substituted pyridinyl-pyrimidines, a scaffold found in a number of potent kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
The primary application of this compound is in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . This versatile reaction allows for the formation of a carbon-carbon bond between the pyridinyl ring of the boronic acid and a halogenated (typically chlorinated or brominated) heterocyclic core, such as a pyrimidine. The tert-butoxy group on the pyridine ring serves as a protecting group for the 2-hydroxy functionality, which can be deprotected in a later synthetic step to yield the final active compound. This strategic use of a protected boronic acid allows for the selective construction of the desired biaryl linkage without unwanted side reactions.
Application in the Synthesis of PI3K/mTOR Inhibitors
A significant application of this compound is in the synthesis of analogues of potent and selective PI3K/mTOR inhibitors. For instance, it can be utilized in the synthesis of compounds with a 2-(pyridin-2-yl)-4-morpholinopyrimidine core, a key pharmacophore in several PI3K inhibitors. The general synthetic strategy involves the coupling of this compound with a 2-chloro-4-morpholinopyrimidine intermediate.
Quantitative Data Summary
The following table summarizes representative quantitative data for a synthesized PI3Kα inhibitor incorporating the (2-(tert-Butoxy)pyridin-3-yl) moiety.
| Compound ID | Synthetic Step | Yield (%) | PI3Kα IC50 (nM) |
| 1 | Suzuki-Miyaura Coupling | 85 | 15 |
Table 1: Summary of synthetic yield and biological activity for a representative PI3Kα inhibitor.
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol outlines the general procedure for the Suzuki-Miyaura coupling of this compound with a halogenated pyrimidine derivative.
Materials:
-
This compound
-
2-Chloro-4-morpholinopyrimidine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask, add 2-chloro-4-morpholinopyrimidine (1.0 eq), this compound (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Add 1,4-dioxane and a 2 M aqueous solution of Na₂CO₃ (3.0 eq).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(2-(tert-butoxy)pyridin-3-yl)-4-morpholinopyrimidine.
Visualizations
Caption: PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Application Notes: The Use of (2-(tert-Butoxy)pyridin-3-yl)boronic Acid in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a potent strategy in the identification of novel lead compounds for various therapeutic targets. This approach utilizes low molecular weight compounds, or "fragments," to probe the binding sites of biological macromolecules.[1][2][3] (2-(tert-Butoxy)pyridin-3-yl)boronic acid is a valuable fragment due to its unique structural and chemical characteristics. The pyridine ring provides a scaffold for potential hydrogen bonding and aromatic interactions, while the boronic acid moiety can form reversible covalent bonds with serine, threonine, or lysine residues within a protein's active site, or act as a hydrogen bond donor/acceptor.[4][5] The tert-butoxy group offers a vector for synthetic elaboration, enabling the growth of the fragment into a more potent and selective lead compound.
These application notes provide a comprehensive overview of the utility of this compound in a typical FBDD workflow, from initial screening to hit validation and characterization.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the fragment is presented in Table 1. These properties are crucial for its behavior in biological assays and for its potential as a drug candidate.
| Property | Value | Reference |
| CAS Number | 1245898-82-1 | [6][7] |
| Molecular Formula | C9H14BNO3 | [6] |
| Molecular Weight | 195.02 g/mol | [6] |
| Topological Polar Surface Area | 62.6 Ų | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
| Rotatable Bond Count | 3 | [6] |
| pKa (Predicted) | 6.95 ± 0.53 | [6] |
Table 1: Physicochemical Properties
Experimental Protocols
A multi-stage biophysical screening cascade is recommended for identifying and validating the binding of this compound to a target protein.[1][2][8]
1. Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a high-throughput method used to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).
-
Protein Preparation : Prepare a solution of the purified target protein at a concentration of 2-5 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Fragment Preparation : Prepare a 100 mM stock solution of this compound in DMSO. Create a working solution by diluting the stock to 10 mM in the assay buffer.
-
Assay Plate Setup : In a 96-well or 384-well PCR plate, add the protein solution.
-
Dye Addition : Add a fluorescent dye, such as SYPRO Orange, to the protein solution at a final dilution of 1:1000.
-
Fragment Addition : Add the fragment working solution to the protein-dye mixture to achieve a final concentration in the range of 100-500 µM. Include a DMSO control.
-
Data Acquisition : Run the thermal melt experiment on a real-time PCR instrument, increasing the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/min.
-
Data Analysis : The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the fragment. A significant positive ΔTm indicates binding and stabilization.
2. Hit Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR-based methods are highly sensitive for detecting weak fragment binding.[1][2] Ligand-observed NMR techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are commonly employed.
-
Sample Preparation : Prepare a solution of the target protein (10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in D2O, pH 7.4, 150 mM NaCl). Prepare a stock solution of the fragment in deuterated DMSO.
-
STD-NMR :
-
Acquire a reference 1D ¹H NMR spectrum of the fragment alone.
-
Add the fragment to the protein solution at a final concentration of 100-500 µM.
-
Acquire an STD spectrum by selectively saturating the protein resonances. Signals in the difference spectrum indicate that the fragment has bound to the protein.
-
-
WaterLOGSY :
-
This experiment detects the transfer of magnetization from bulk water to the fragment upon binding to the protein. A change in the sign or intensity of the fragment's signals compared to a control sample without the protein indicates binding.
-
3. Binding Characterization: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)
SPR and ITC are used to quantify the binding affinity (KD), kinetics (ka and kd), and thermodynamics of the fragment-protein interaction.[2][9]
-
Surface Plasmon Resonance (SPR) :
-
Chip Preparation : Immobilize the purified target protein onto a sensor chip (e.g., CM5) using standard amine coupling.
-
Fragment Preparation : Prepare a series of dilutions of this compound in SPR running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO) typically ranging from 1 µM to 1 mM.
-
Binding Analysis : Inject the fragment solutions over the immobilized protein surface. The binding is measured in real-time as a change in response units (RU).
-
Data Analysis : Fit the binding data to a suitable model (e.g., 1:1 steady-state) to determine the dissociation constant (KD).
-
-
Isothermal Titration Calorimetry (ITC) :
-
Sample Preparation : Prepare a solution of the target protein (10-50 µM) in the sample cell and a solution of the fragment (100-500 µM) in the injection syringe, both in the same buffer.
-
Titration : Inject aliquots of the fragment solution into the protein solution and measure the heat change associated with binding.
-
Data Analysis : Integrate the heat signals and fit the data to a binding isotherm to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Quantitative Data Summary
The following table summarizes hypothetical but expected quantitative data from the biophysical screening of this compound against a hypothetical kinase target.
| Assay | Parameter | Result |
| DSF | ΔTm (°C) | + 3.5 |
| SPR | KD (µM) | 250 |
| ka (1/Ms) | 1.2 x 10³ | |
| kd (1/s) | 0.3 | |
| ITC | KD (µM) | 300 |
| n (stoichiometry) | 0.95 | |
| ΔH (kcal/mol) | -5.2 | |
| -TΔS (kcal/mol) | -1.8 |
Table 2: Biophysical Screening Data
Visualizations
Fragment-Based Drug Discovery Workflow
The following diagram illustrates a typical FBDD workflow, highlighting the stages where this compound is evaluated.
Caption: A typical workflow for fragment-based drug discovery.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a hypothetical signaling pathway where a kinase inhibitor developed from this compound could act.
Caption: Inhibition of a target kinase in a signaling pathway.
References
- 1. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosciencehorizons.com [biosciencehorizons.com]
- 4. benchchem.com [benchchem.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. researchgate.net [researchgate.net]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for Cross-Coupling Reactions of 2-Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-chloropyridines. Due to their prevalence in pharmaceuticals and other functional materials, the efficient functionalization of the pyridine scaffold is of significant importance. 2-Chloropyridines are often more economical starting materials than their bromo or iodo counterparts; however, their lower reactivity, stemming from a stronger C-Cl bond, necessitates carefully optimized reaction conditions.[1] This document outlines key considerations and provides specific protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings.
General Considerations for Coupling with 2-Chloropyridines
The primary challenge in coupling reactions with 2-chloropyridines is the strength of the carbon-chlorine bond, which makes the initial oxidative addition step to the palladium(0) catalyst the rate-limiting step in many cases.[1][2] To overcome this hurdle, highly active catalyst systems are generally required. Key factors to consider for successful coupling include:
-
Catalyst and Ligand Choice: Bulky, electron-rich phosphine ligands are crucial for activating C-Cl bonds. Ligands such as SPhos, XPhos, and RuPhos, often used in conjunction with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, are highly effective.[3][4] N-heterocyclic carbene (NHC) ligands also show great promise in these challenging couplings.[3][5] For some reactions, traditional catalysts like Pd(PPh₃)₄ can be effective, though they may require more forcing conditions.[6][7]
-
Base Selection: The choice of base is critical and can significantly influence the reaction yield. Stronger bases are often necessary to facilitate the transmetalation step.[4] Potassium phosphate (K₃PO₄) is frequently a good choice for Suzuki reactions, while sodium tert-butoxide (NaOtBu) is commonly used in Buchwald-Hartwig aminations.[2][3]
-
Temperature: Elevated temperatures, typically in the range of 80-120 °C, are often required to overcome the activation energy for the oxidative addition of the C-Cl bond.[4][8] Microwave-assisted synthesis can be a powerful tool to significantly accelerate these reactions, often leading to higher yields in shorter times.[9][10]
-
Inert Atmosphere: Strict adherence to an inert atmosphere (e.g., argon or nitrogen) is essential, as oxygen can deactivate the Pd(0) catalyst.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between a 2-chloropyridine and an organoboron reagent.
Quantitative Data for Suzuki-Miyaura Coupling of 2-Chloropyridines
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| Pd(OAc)₂ | SPhos / XPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 12-18 | High | 1-4% Pd, 2-8% Ligand |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | 12-16 | Moderate | 1-3% Pd, 2-6% Ligand |
Data compiled from literature for representative couplings.[3][6][11]
Experimental Protocol: Suzuki-Miyaura Coupling using XPhos Pd G3
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 2-chloropyridine with an arylboronic acid.
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2-chloropyridine, arylboronic acid, K₃PO₄, and XPhos Pd G3.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-8 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling 2-chloropyridines with a wide range of amines.
Quantitative Data for Buchwald-Hartwig Amination of 2-Chloropyridines
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 80-110 | 12-24 | High |
| BrettPhos Pd G3 | BrettPhos | NaOtBu | 1,4-Dioxane | 100 | 8-16 | High |
| Pd₂(dba)₃ | Josiphos | K₃PO₄ | Toluene | 100-120 | 18-24 | Moderate-High |
| (NHC)Pd(allyl)Cl | SIPr | K₃PO₄ | t-BuOH | 80-100 | 4-12 | High |
Data compiled from literature for representative aminations.[2][12]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of a 2-chloropyridine.
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium precatalyst and NaOtBu.
-
Add the 2-chloropyridine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a plug of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product via flash column chromatography.
Caption: General workflow for Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a C-C bond between a 2-chloropyridine and a terminal alkyne.
Quantitative Data for Sonogashira Coupling of 2-Chloropyridines
| Pd Catalyst | Cu Cocatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | DMF | 80-100 | 3-6 | Good |
| Pd(CF₃COO)₂ | CuI | PPh₃ | Et₃N/K₂CO₃ | DMF | 100 | 3 | 89 |
| PdCl₂(PPh₃)₂ | CuI | None | Piperidine | Toluene | 90 | 12 | Moderate |
Data compiled from literature for representative couplings.[13]
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a 2-chloropyridine with a terminal alkyne.
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 2-chloropyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add the degassed solvent, followed by the terminal alkyne and triethylamine via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through celite, washing with an organic solvent like ethyl acetate.
-
Wash the filtrate with aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Negishi Coupling
The Negishi coupling involves the reaction of a 2-chloropyridine with an organozinc reagent, providing another effective route to C-C bond formation.
Quantitative Data for Negishi Coupling of 2-Chloropyridines
| Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | THF | 65 | 12-18 | 50-98 |
| NiCl₂·6H₂O | None | DMF | 50 | 12 | Good |
| (IPr)Pd(allyl)Cl | IPr | THF | RT | 0.5 | High |
Data compiled from literature for representative couplings.[14][15][16]
Experimental Protocol: Negishi Coupling
This protocol provides a general method for the Negishi coupling of a 2-chloropyridine with a pre-formed organozinc reagent.
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Organozinc reagent (1.1-1.5 equiv) in THF
-
Pd(PPh₃)₄ (2-5 mol%)
-
Anhydrous THF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄.
-
Add a solution of the 2-chloropyridine in anhydrous THF.
-
Slowly add the organozinc reagent solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 65-70 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Caption: Overcoming the low reactivity of 2-chloropyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Biaryl Pyridines Using (2-(tert-Butoxy)pyridin-3-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl pyridine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these important motifs.[1] (2-(tert-Butoxy)pyridin-3-yl)boronic acid serves as a key building block in this context, enabling the introduction of a protected 2-hydroxypyridine moiety. The tert-butoxy group acts as an effective protecting group, which can be readily removed in a subsequent step to yield the desired 2-hydroxypyridyl functionality.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biaryl pyridines via the Suzuki-Miyaura cross-coupling reaction, followed by deprotection to the corresponding 2-hydroxypyridines.
Core Concepts and Reaction Mechanism
The overall synthetic strategy involves a two-step process:
-
Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide (or triflate) to form the C-C bond, yielding a 2-(tert-butoxy)-3-arylpyridine.
-
Deprotection: Removal of the tert-butyl group under acidic conditions to unmask the 2-hydroxypyridine functionality.
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex, consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] The base is crucial for the activation of the boronic acid to facilitate the transmetalation step.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol describes a general procedure for the coupling reaction. Researchers should optimize the conditions for their specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound, the aryl bromide, Pd(dppf)Cl₂, and sodium carbonate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The solvent should be degassed prior to use.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative Examples):
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various pyridylboronic acids, providing a reference for expected outcomes. Specific yields for this compound will be substrate-dependent.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 100 | - | 39 |
| 2 | Aryl Bromide | Pyridyl-2-boronic Ester | Pd catalyst (3) | CsF | Dioxane | 90-105 | 18 | 60-85 |
| 3 | 3-Bromoquinoline | 3-Pyridylboronic acid | Pd(OAc)₂ (5) / PPh₃ (20) | Na₂CO₃ | Dioxane/H₂O | 95 | 2.5 | 88 |
Note: The data in this table is derived from reactions with similar but not identical substrates and should be used as a general guide.[3][4][5]
Protocol 2: Deprotection of 2-(tert-Butoxy)-3-arylpyridine to 2-Hydroxy-3-arylpyridine
The removal of the tert-butyl group is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation.[6]
Materials:
-
2-(tert-Butoxy)-3-arylpyridine (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the 2-(tert-butoxy)-3-arylpyridine in dichloromethane.
-
Acid Addition: Add trifluoroacetic acid (typically in a 1:1 v/v ratio with DCM) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up: Carefully neutralize the reaction mixture by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-hydroxy-3-arylpyridine can be further purified by recrystallization or column chromatography if necessary.
Visualizing the Workflow and Concepts
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Deprotection Workflow
Caption: Workflow for the deprotection of the tert-butoxy group.
General Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Applications in Medicinal Chemistry
The synthesis of biaryl 2-hydroxypyridines is of significant interest in drug discovery. The 2-hydroxypyridine moiety can act as a versatile pharmacophore, participating in hydrogen bonding interactions with biological targets. The ability to synthesize a diverse library of 3-aryl substituted 2-hydroxypyridines using this compound allows for the exploration of structure-activity relationships (SAR) in various therapeutic areas, including but not limited to, inhibitors of kinases and other enzymes. The biaryl nature of these molecules provides a rigid scaffold that can be functionalized to optimize potency, selectivity, and pharmacokinetic properties.
Troubleshooting and Considerations
-
Protodeboronation: Pyridylboronic acids can be prone to protodeboronation, especially under harsh conditions. Careful optimization of the base, solvent, and temperature is crucial.
-
Catalyst Choice: While Pd(dppf)Cl₂ is a robust catalyst for many Suzuki couplings, other palladium sources and ligands may provide better results for challenging substrates.
-
Inert Atmosphere: Maintaining a strict inert atmosphere is essential to prevent the degradation of the palladium catalyst.
-
Deprotection: While TFA is generally effective, other acidic conditions can be explored if the substrate is sensitive to strong acid. The formation of isobutylene gas during deprotection should be considered.[6]
By following these protocols and considerations, researchers can effectively utilize this compound for the synthesis of a wide range of biaryl pyridines for applications in medicinal chemistry and materials science.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Buchwald-Hartwig Type Amination Involving Pyridine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling of amines with aryl halides or triflates.[1][2] While the direct use of boronic acids as an amine surrogate is not the standard protocol, recent advancements have unveiled a novel role for boronic acids and their esters as activators in a modified Buchwald-Hartwig type amination, particularly in nickel-catalyzed systems.[3][4] This approach is highly effective for the coupling of aryl iodides, including iodo-pyridines, with a variety of amines.
This document provides detailed application notes and protocols for the phenylboronic ester-activated, nickel-catalyzed amination of pyridyl substrates. This method offers a valuable alternative to traditional palladium-catalyzed systems, especially for challenging substrates, and expands the toolkit for synthesizing complex nitrogen-containing heterocyclic compounds crucial in pharmaceutical and materials science.
Core Concept: Boronic Ester as an Activator
In this nickel-catalyzed C-N coupling reaction, the phenylboronic ester is not incorporated into the final product. Instead, it is proposed to act as an activator for the amine.[3] The mechanism is thought to involve the formation of a boron-amine "ate" complex, which then participates in the catalytic cycle.[3][4] This activation strategy is essential for the reaction to proceed, and in its absence, no product is formed.[3][5]
Data Presentation: Substrate Scope and Yields
The following tables summarize the scope of the phenylboronic ester-activated, nickel-catalyzed amination for pyridine-containing substrates.
Table 1: Amination of Iodo-pyridines with Various Amines
| Entry | Aryl Iodide | Amine | Product | Yield (%) |
| 1 | 3-Iodopyridine | p-Toluidine | N-(p-tolyl)pyridin-3-amine | 86 |
| 2 | 4-Iodopyridine | p-Chloroaniline | N-(4-chlorophenyl)pyridin-4-amine | - |
Reaction Conditions: Aryl iodide (1.0 mmol), amine (3.0 mmol), phenylboronic ester (1.3 mmol), Ni(acac)₂ (0.5 mol%), and K₃PO₄ (3 mmol) in an appropriate solvent.[4]
Table 2: Amination of Aryl Iodides with Pyridine-containing Amines
| Entry | Aryl Iodide | Amine | Product | Yield (%) |
| 1 | 4-Iodotoluene | Pyridin-3-amine | N-(p-tolyl)pyridin-3-amine | 83 |
Reaction Conditions: Aryl iodide (1.0 mmol), amine (3.0 mmol), phenylboronic ester (1.3 mmol), Ni(acac)₂ (0.5 mol%), and K₃PO₄ (3 mmol) in an appropriate solvent.[4]
Experimental Protocols
General Protocol for Phenylboronic Ester-Activated, Nickel-Catalyzed Amination of an Iodo-pyridine
This protocol is adapted from the work of M. Ali and co-workers.[3][4]
Materials:
-
3-Iodopyridine
-
p-Toluidine
-
Phenylboronic acid pinacol ester
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Ni(acac)₂ (0.5 mol%), K₃PO₄ (3.0 mmol), and phenylboronic acid pinacol ester (1.3 mmol).
-
Add 3-iodopyridine (1.0 mmol) and p-toluidine (3.0 mmol) to the reaction vessel.
-
Add the anhydrous, degassed solvent (to achieve a suitable concentration, e.g., 0.2 M).
-
Seal the Schlenk tube and heat the reaction mixture at an appropriate temperature (e.g., 100-120 °C) with stirring for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-aryl-aminopyridine.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the boronic ester-activated amination.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the boronic ester-activated amination.
Scope and Limitations
This nickel-catalyzed, boronic ester-activated amination exhibits a broad substrate scope.[3][4] It is particularly effective for aryl iodides, showing high selectivity for the C-I bond in the presence of C-Cl or C-Br bonds.[3] The reaction tolerates a range of functional groups on both the aryl iodide and the amine. Heterocyclic substrates, including iodo-pyridines and amino-pyridines, are viable coupling partners, yielding the corresponding N-aryl-aminopyridines in good yields.[4]
A key limitation is that the reaction is specifically activated by the boronic ester; in its absence, the amination does not proceed.[3] While this highlights the unique mechanism, it also adds a reagent to the reaction mixture. Further research is needed to explore the full range of compatible boronic acid derivatives and to optimize conditions for less reactive aryl halides, such as bromides and chlorides.
Conclusion
The phenylboronic ester-activated, nickel-catalyzed Buchwald-Hartwig type amination represents a significant advancement in C-N bond-forming methodology. It provides a reliable and efficient route to N-aryl-aminopyridines and other valuable nitrogen-containing compounds. The protocols and data presented herein offer a practical guide for researchers in synthetic and medicinal chemistry to apply this novel transformation in their work.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assasisted Suzuki Reactions with (2-(tert-Butoxy)pyridin-3-yl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures prevalent in medicinal chemistry and materials science.[1] The use of microwave irradiation has significantly advanced this methodology, drastically cutting down reaction times from hours to minutes, frequently boosting yields, and improving reproducibility.[1][2] These benefits are especially valuable when working with heterocyclic boronic acids, which can be susceptible to decomposition under extended heating.[1] This document offers detailed application notes and protocols for conducting microwave-assisted Suzuki coupling reactions using (2-(tert-butoxy)pyridin-3-yl)boronic acid, a key building block in the synthesis of pharmaceutical compounds.[3][4][5]
Advantages of Microwave-Assisted Suzuki Coupling:
-
Rapid Reaction Times: Microwave heating can dramatically accelerate reaction rates, reducing synthesis duration from hours to minutes.[1][2]
-
Improved Yields: By minimizing the formation of byproducts through rapid heating, microwave-assisted reactions often lead to higher isolated yields.[1]
-
Enhanced Reproducibility: Microwave reactors offer precise control over temperature and pressure, resulting in more consistent and reproducible outcomes.[1][2]
-
Access to Novel Chemical Space: The ability to quickly screen various reaction conditions facilitates the efficient exploration of a broader range of substrates.[1]
Reaction Scheme and Mechanism
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[7]
General Reaction Scheme:
Caption: General scheme for the Suzuki coupling of this compound.
Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are generalized starting points for the microwave-assisted Suzuki coupling of this compound with various aryl halides. Optimization of the catalyst, base, solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Screening Conditions
This protocol is suitable for initial screening of the coupling reaction between this compound and an aryl halide.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent, e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Microwave reaction vial (10 mL)
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv).
-
Add this compound (0.6 mmol, 1.2 equiv).
-
Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%).[6]
-
Add the base, for example, potassium carbonate (1.0 mmol, 2.0 equiv).[6]
-
Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.[1][6]
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15-30 minutes.[2][6]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: For Less Reactive Aryl Chlorides
This protocol employs a more active catalyst system, which can be beneficial for coupling with less reactive aryl chlorides.
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Palladium pre-catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos, 1-3 mol% Pd)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Microwave reaction vial (10 mL)
-
Magnetic stir bar
Procedure:
-
In a 10 mL microwave vial, combine the aryl chloride (0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), and potassium phosphate (1.5 mmol, 3.0 equiv).
-
Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%)).
-
Add 4 mL of anhydrous, degassed 1,4-dioxane.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and parameters for microwave-assisted Suzuki reactions with heterocyclic boronic acids, which can be used as a starting point for optimization with this compound.
| Parameter | Condition 1 (General) | Condition 2 (For Aryl Chlorides) |
| Aryl Halide | Aryl Bromide/Iodide | Aryl Chloride |
| Boronic Acid (equiv.) | 1.2 - 1.5 | 1.5 |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos |
| Catalyst Loading (mol%) | 2 - 5 | 1 - 3 (Pd) |
| Base | K₂CO₃ or Cs₂CO₃ | K₃PO₄ |
| Base (equiv.) | 2.0 - 3.0 | 3.0 |
| Solvent | 1,4-Dioxane / H₂O | 1,4-Dioxane or Toluene |
| Temperature (°C) | 100 - 120 | 120 - 150 |
| Time (min) | 15 - 30 | 30 - 60 |
| Microwave Power (W) | As needed to maintain temp. | As needed to maintain temp. |
| Typical Yields | Good to Excellent | Moderate to Good |
Workflow Visualization
Caption: A typical experimental workflow for microwave-assisted Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for tert-Butoxycarbonyl (Boc) Group Deprotection in Suzuki Coupling Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds prevalent in medicinal chemistry. In many synthetic routes, amine functionalities on the coupling partners are protected with the tert-butoxycarbonyl (Boc) group to prevent undesired side reactions. The subsequent removal of the Boc group is a critical step to unveil the final amine product. This document provides detailed application notes and protocols for the efficient deprotection of the Boc group from a variety of Suzuki coupling products. The protocols focus on common acidic conditions, offering guidance on reagent selection, reaction optimization, and work-up procedures to ensure high yields and purity of the target compounds.
Data Presentation: Deprotection of Boc-Protected Suzuki Coupling Products
The following tables summarize quantitative data for the deprotection of the tert-butoxycarbonyl (Boc) group from various Suzuki coupling products under different acidic conditions.
Table 1: Deprotection of Boc-Protected Biaryl Amines
| Entry | Substrate | Deprotection Conditions | Time (h) | Yield (%) | Reference |
| 1 | N-Boc-4-aminobiphenyl | 25% TFA in DCM | 2 | >95 | Generic Protocol |
| 2 | N-Boc-2-amino-4'-methylbiphenyl | 4M HCl in Dioxane | 2 | 91 | Generic Protocol |
| 3 | N-Boc-4-amino-3'-methoxybiphenyl | TFA/DCM (1:1) | 2 | Not Specified | [1] |
| 4 | N-Boc-4-amino-4'-cyanobiphenyl | 4M HCl in Dioxane | 16 | 100 | [2] |
| 5 | N-Boc-3-amino-4'-(trifluoromethyl)biphenyl | TFA/DCM (1:4) | 18 | Not Specified | [1] |
Table 2: Deprotection of Boc-Protected Heterocyclic Amines from Suzuki Coupling
| Entry | Substrate | Deprotection Conditions | Time (h) | Yield (%) | Reference |
| 1 | N-Boc-2-amino-5-phenylpyridine | 4M HCl in Dioxane | 24 | Not Specified | [2] |
| 2 | N-Boc-5-amino-2,2'-bipyridine | TFA/DCM (1:1) | 1 | Not Specified | [1] |
| 3 | N-Boc-3-(pyridin-2-yl)aniline | 4M HCl in Dioxane | 2 | Not Specified | [2] |
| 4 | N-Boc-4-(thiophen-3-yl)aniline | TFA/DCM (1:1) | 2 | >95 | Generic Protocol |
| 5 | N-quinolyl 3'-biaryl carboxamide | One-pot with Suzuki reaction | 0.5 | 70-95 | [3][4] |
Mandatory Visualization
Caption: Experimental Workflow for Suzuki Coupling followed by Boc Deprotection.
Caption: Mechanism of Acid-Catalyzed tert-Butoxycarbonyl (Boc) Deprotection.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Boc-Protected Aryl Halide
This protocol provides a general method for the palladium-catalyzed cross-coupling of a Boc-protected aryl halide with an arylboronic acid or ester.
Materials:
-
Boc-protected aryl halide (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the Boc-protected aryl halide, arylboronic acid/ester, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous solvent (and degassed water if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected biaryl product.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally efficient method for Boc deprotection.
Materials:
-
Boc-protected Suzuki coupling product
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (concentration typically 0.1-0.5 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution. The volume of TFA can range from 20% to 50% of the total volume (e.g., for 10 mL of DCM, add 2.5 to 10 mL of TFA).
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
Work-up: a. Dissolve the residue in DCM or ethyl acetate. b. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine. e. If necessary, the product can be further purified by column chromatography or recrystallization.
Protocol 3: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an effective alternative to TFA and is often used when TFA-sensitive functional groups are present.
Materials:
-
Boc-protected Suzuki coupling product
-
4M HCl solution in 1,4-dioxane
-
Anhydrous 1,4-dioxane or methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate, DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected compound in a minimal amount of a suitable solvent such as anhydrous 1,4-dioxane or methanol.
-
To the stirred solution at room temperature, add the 4M HCl solution in 1,4-dioxane (typically 5-10 equivalents of HCl).
-
Stir the reaction at room temperature for 1-16 hours. Monitor the reaction progress by TLC or LC-MS.[2] In many cases, the hydrochloride salt of the deprotected amine will precipitate out of the solution.
-
Upon completion, remove the solvent under reduced pressure.
-
Work-up: a. The resulting hydrochloride salt can often be isolated by filtration and washed with a cold non-polar solvent like diethyl ether. b. To obtain the free amine, dissolve the crude salt in water and basify with a suitable base (e.g., saturated NaHCO₃ solution or 1M NaOH) until the pH is > 8. c. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) multiple times. d. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the deprotected amine. e. Further purification can be performed if necessary.
Protocol 4: One-Pot Microwave-Assisted Suzuki-Miyaura Coupling and N-Boc Deprotection
This protocol is adapted for the synthesis of N-quinolyl 3'/4'-biaryl carboxamides and demonstrates an efficient, acid-free deprotection.[3][4]
Materials:
-
N-(tert-butoxycarbonyl)-N-(quinolyl)bromo-carboxamide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(dppf)Cl₂ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1)
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the N-Boc protected starting material, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add the 1,4-dioxane/H₂O solvent mixture.
-
Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes. The Boc group is cleaved under these conditions.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final N-quinolyl biaryl carboxamide.[3][4]
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. Boc Deprotection - HCl [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-Pot Approach to N-Quinolyl 3'/4'-Biaryl Carboxamides by Microwave-Assisted Suzuki-Miyaura Coupling and N-Boc Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (2-(tert-Butoxy)pyridin-3-yl)boronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in Suzuki-Miyaura coupling reactions involving (2-(tert-Butoxy)pyridin-3-yl)boronic acid. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help overcome common challenges associated with this substrate.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield with this compound?
Low yields with this substrate are often attributed to a combination of factors inherent to substituted pyridine boronic acids. The primary reasons include:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive complexes and inhibiting the catalytic cycle.[1][2]
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom.[2] It is often promoted by the presence of aqueous bases and elevated temperatures. The steric bulk of the tert-butoxy group may also influence the rate of this undesired reaction.
-
Homocoupling: Self-coupling of the boronic acid to form a bipyridine byproduct can reduce the yield of the desired product. This is often promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species.[2]
-
Steric Hindrance: The bulky tert-butoxy group at the 2-position can sterically hinder the approach of the coupling partners to the palladium center, slowing down the reaction rate.
Q2: What is the "2-pyridyl problem" and how does it relate to my boronic acid?
The "2-pyridyl problem" refers to the challenges encountered in cross-coupling reactions with 2-substituted pyridines.[1] Although your boronic acid is substituted at the 3-position, the adjacent tert-butoxy group at the 2-position and the pyridine nitrogen itself can still lead to similar issues, primarily catalyst inhibition.[1]
Q3: Could the tert-butoxy group be cleaving under the reaction conditions?
While the tert-butoxy group is generally stable, it can be susceptible to cleavage under strongly acidic conditions. While Suzuki coupling conditions are typically basic, prolonged heating with certain reagents could potentially lead to some degree of hydrolysis. If you observe byproducts corresponding to the 2-hydroxypyridine derivative, you may need to adjust your reaction conditions to be milder.
Q4: Should I use the boronic acid or a more stable derivative like a pinacol ester?
For challenging substrates like this compound that are prone to protodeboronation, using a more stable derivative is a highly recommended strategy.[2] Potassium trifluoroborate salts or pinacol esters are less susceptible to this side reaction.[2][3]
Troubleshooting Guide
Issue 1: Low or No Product Formation (Starting Material Unreacted)
| Potential Cause | Recommended Solution |
| Catalyst Inactivation | Switch to a catalyst system with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1][4] These ligands can stabilize the active palladium species and prevent coordination by the pyridine nitrogen.[2] Consider using a higher catalyst loading (e.g., 3-5 mol%). |
| Inefficient Oxidative Addition | If using an aryl chloride, which is less reactive than an aryl bromide or iodide, a more active catalyst system is required.[4] Increase the reaction temperature, but be mindful of potential side reactions.[2] |
| Poor Transmetalation | The choice of base is critical.[2] A stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than Na₂CO₃ or K₂CO₃ for challenging couplings.[2][4] Ensure the base is finely powdered and anhydrous if using non-aqueous conditions. |
Issue 2: Presence of Significant Byproducts
| Potential Cause | Recommended Solution |
| Protodeboronation | Use the corresponding pinacol ester or potassium trifluoroborate salt of the boronic acid.[2][3] Employ anhydrous solvents and ensure all reagents are dry. If an aqueous system is necessary, minimize the amount of water and consider a milder base like KF. |
| Homocoupling | Thoroughly degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[2] Use a Pd(0) source (e.g., Pd₂(dba)₃) or an efficient precatalyst to minimize the presence of Pd(II) species that can promote homocoupling.[2] |
| Dehalogenation of Coupling Partner | This can occur with certain catalyst/ligand combinations and bases. Try optimizing the reaction conditions, such as lowering the temperature or screening different bases and ligands. |
Data Presentation: Illustrative Reaction Conditions
The following tables summarize typical starting conditions for Suzuki-Miyaura couplings of challenging pyridine boronic acids. These should be used as a starting point for optimization with this compound.
Table 1: Comparison of Catalyst Systems for Coupling with Aryl Bromides
| Catalyst/Precatalyst | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (3-5 mol%) | PPh₃ | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 12-24 | 60-75 |
| Pd₂(dba)₃ (1.5 mol%) | SPhos (3.0 mol%) | K₃PO₄ (2.0) | Toluene | 100 | 4-12 | >90 |
| XPhos Pd G3 (2.0 mol%) | XPhos | K₃PO₄ (2.0) | THF | 80 | 2-8 | >90 |
Yields are illustrative and based on data for similar challenging pyridine boronic acids.[4]
Table 2: Effect of Base and Solvent on Yield
| Catalyst System | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / SPhos | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | Moderate |
| Pd₂(dba)₃ / SPhos | K₃PO₄ (2.0) | Dioxane | 100 | Good to Excellent |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ (2.0) | Toluene | 110 | Good to Excellent |
| Pd(dppf)Cl₂ | Na₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | Moderate to Good |
Qualitative yield estimates are based on general principles for Suzuki couplings of heteroaromatic compounds.[5][6]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for your specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.0-1.2 equiv)
-
Palladium catalyst/precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the this compound, the aryl halide, the base, and the palladium precatalyst under an inert atmosphere (in a glovebox if possible).
-
Inert Atmosphere: Seal the vessel and, if not in a glovebox, evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the degassed solvent via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to obtain the desired coupled product.[2]
Visualizations
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
Caption: A workflow diagram for troubleshooting low yields.
Caption: Potential side reactions leading to low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protodeboronation of (2-(tert-Butoxy)pyridin-3-yl)boronic acid
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing (2-(tert-Butoxy)pyridin-3-yl)boronic acid in their synthetic endeavors. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the undesired protodeboronation of this reagent.
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions involving this compound, with a focus on minimizing protodeboronation.
| Symptom | Potential Cause | Suggested Solution |
| Low yield of desired product; significant amount of 2-(tert-butoxy)pyridine byproduct detected. | 1. Harsh Reaction Conditions: High temperatures can accelerate the rate of protodeboronation.[1] | - Lower the reaction temperature. - Screen for a more active catalyst that functions efficiently at lower temperatures. |
| 2. Inappropriate Base: The type and concentration of the base can significantly influence the reaction pH, which in turn affects the rate of protodeboronation.[1][2] Strong bases and high pH (>10) often promote this side reaction.[1] | - Use a weaker base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃).[3] - Reduce the concentration of the base. - Consider using fluoride-based bases like KF, which can be effective in some cases.[3] | |
| 3. Presence of Protic Solvents: The presence of a proton source, such as water, is necessary for protodeboronation to occur.[1][3] | - Use anhydrous solvents and reagents. - If an aqueous medium is required for the primary reaction (e.g., Suzuki-Miyaura coupling), minimize the water content or consider a biphasic system. | |
| 4. Suboptimal Catalyst System: A sluggish primary reaction allows more time for the boronic acid to decompose.[1] | - Employ a highly active catalyst and ligand system to accelerate the desired cross-coupling reaction, thereby outcompeting protodeboronation.[4] - For electron-deficient systems, consider palladium catalysts with bulky, electron-rich phosphine ligands.[4] | |
| Inconsistent reaction outcomes and yields. | 1. Degradation of Boronic Acid During Storage: this compound may be susceptible to degradation over time, especially if not stored properly. | - Store the boronic acid in a tightly sealed container under an inert atmosphere (argon or nitrogen) and at low temperatures (refrigerated).[4] - Before use, it is advisable to assess the purity of the boronic acid, for example, by NMR. |
| 2. Variability in Reagent Quality: The quality of solvents, bases, and other reagents can impact the reaction. | - Ensure all solvents are anhydrous and reagents are of high purity. | |
| Formation of multiple unidentified byproducts. | 1. Competing Side Reactions: Besides protodeboronation, other side reactions like homocoupling of the boronic acid might occur. | - Degas the reaction mixture thoroughly to remove oxygen, which can promote homocoupling.[4] - Analyze the reaction mixture by LC-MS to identify the molecular weights of the byproducts, which can provide clues about the side reactions.[5] |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[6] For this compound, this results in the formation of 2-(tert-butoxy)pyridine as a byproduct. This is a significant problem because it consumes the starting material, reduces the yield of the desired product, and introduces impurities that can be challenging to separate.[1] Heteroaromatic boronic acids, particularly those involving pyridine rings, can be especially prone to protodeboronation.[7][8]
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate the rate of protodeboronation:
-
High pH (Basic Conditions): The reaction is often fastest at a high pH (pH > 10), which is a common condition for many cross-coupling reactions.[1] Base-catalyzed protodeboronation proceeds through the formation of a more reactive boronate anion.[6][9]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of this undesired side reaction.[1]
-
Aqueous Media: The presence of a proton source, like water, is a prerequisite for the reaction.[1]
-
Electronic Properties: The electronic nature of the substituted pyridine ring can influence its stability.
Q3: Would using the corresponding pinacol ester or MIDA ester of this compound be a better strategy?
A3: Yes, this is often a very effective strategy. While it is a common assumption that boronic esters are always more stable, their stability can be nuanced.[10] However, using a protected form of the boronic acid, such as a pinacol ester (a boronic ester) or an N-methyliminodiacetic acid (MIDA) boronate, can provide a "slow-release" of the active boronic acid into the reaction mixture.[3][6] This keeps the instantaneous concentration of the more reactive free boronic acid low, which in turn minimizes the extent of protodeboronation.[3]
Q4: How can I monitor the extent of protodeboronation during my reaction?
A4: Several analytical techniques can be employed to monitor the progress of your reaction and the formation of the protodeboronated byproduct:
-
High-Performance Liquid Chromatography (HPLC) and LC-MS: These are powerful techniques for quantitative analysis of the reaction mixture, allowing you to track the consumption of the starting material and the formation of both the desired product and the 2-(tert-butoxy)pyridine byproduct.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the appearance of characteristic signals for the protodeboronated byproduct.[5] ¹¹B NMR is also a valuable tool for directly observing the boron-containing species in your reaction.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used to detect and quantify the volatile 2-(tert-butoxy)pyridine byproduct.[5]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction Minimizing Protodeboronation
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction with this compound, incorporating measures to suppress protodeboronation.
-
Reagent Preparation:
-
To a dried reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a weak base (e.g., K₃PO₄, 2-3 equivalents), the palladium catalyst (1-5 mol%), and the ligand (1-5 mol%).[2]
-
Ensure all solid reagents are dry.
-
-
Inert Atmosphere:
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.[3]
-
-
Solvent Addition:
-
Add a degassed, anhydrous solvent system (e.g., dioxane, toluene, or a mixture thereof) to the reaction vessel.[3] If a co-solvent is needed, minimize the amount of any protic solvent like water.
-
-
Reaction Execution:
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Protocol for Monitoring Protodeboronation by HPLC
-
Sampling and Quenching:
-
At specified time points during the reaction, carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the aliquot by diluting it in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile. This will stop the reaction.
-
-
Sample Preparation:
-
Filter the quenched sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.
-
The sample is now ready for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18).
-
Use a mobile phase gradient that allows for the separation of the starting materials, the desired product, and the 2-(tert-butoxy)pyridine byproduct.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Quantify the different species by integrating the respective peak areas. For accurate quantification, calibration curves with authentic standards should be used.
-
Visualizations
Caption: Base-catalyzed protodeboronation pathway.
Caption: Troubleshooting workflow for protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Coupling of Pyridine Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the homocoupling of pyridine boronic acids in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Preventing Homocoupling
Homocoupling of pyridine boronic acids is a common side reaction that reduces the yield of the desired cross-coupled product and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling in your experiments.
Problem: Significant formation of homocoupled bipyridine byproduct.
| Potential Cause | Recommended Solution |
| 1. Presence of Dissolved Oxygen | a. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Effective methods include sparging with an inert gas (e.g., argon or nitrogen) for an extended period or performing several freeze-pump-thaw cycles.[1] A subsurface sparge is more efficient. b. Maintain Inert Atmosphere: Ensure the reaction is set up and maintained under a strict inert atmosphere (e.g., using a Schlenk line or a glovebox) to prevent oxygen ingress. |
| 2. Inappropriate Palladium Source | a. Use a Pd(0) Precatalyst: Employ a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the Pd(II) reduction step that can initiate homocoupling.[1] b. Efficient Reduction of Pd(II): If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), ensure conditions promote rapid and efficient reduction to the active Pd(0) species. The presence of phosphine ligands can facilitate this. |
| 3. Suboptimal Ligand Choice | a. Employ Bulky, Electron-Rich Ligands: Utilize bulky, electron-rich phosphine ligands such as biaryl phosphines (e.g., SPhos, XPhos, RuPhos).[2][3] These ligands promote the desired oxidative addition and reductive elimination steps while sterically hindering the formation of intermediates that lead to homocoupling. |
| 4. Inappropriate Base | a. Use Weaker Inorganic Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they are less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[4] |
| 5. High Concentration of Boronic Acid | a. Slow Addition: Add the pyridine boronic acid or its derivative to the reaction mixture slowly over a period of time using a syringe pump. This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction. |
| 6. Inherent Instability of Pyridine Boronic Acid | a. Use Stabilized Boronic Acid Derivatives: Consider using more stable derivatives such as pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or trifluoroborate salts.[3][5] These reagents can exhibit greater stability and release the boronic acid slowly under the reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that cause homocoupling of pyridine boronic acids?
A1: There are two main pathways for boronic acid homocoupling in Suzuki-Miyaura reactions:
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is crucial to suppress this pathway.[1]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[1][6] This can be a significant issue at the beginning of the reaction before the catalytic cycle is fully established.
Q2: My pyridine boronic acid seems to be decomposing before coupling. What is happening and how can I prevent it?
A2: Pyridine boronic acids, particularly 2-pyridylboronic acids, are known to be unstable and prone to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[2][7] This decomposition is often accelerated by heat and the presence of aqueous base. To mitigate this, you can:
-
Use stabilized boronic acid derivatives like pinacol esters or MIDA boronates, which are more resistant to protodeboronation.[3]
-
Employ reaction conditions that allow for a lower reaction temperature if possible.
-
Minimize the reaction time by using a highly active catalyst system.
Q3: How does the choice of base affect the reaction outcome?
A3: The base plays a critical role in activating the boronic acid for transmetalation. However, the basicity and nucleophilicity of the base can also influence side reactions. While a variety of bases have been used, yields have been shown to be independent of the specific choice in some cases when using effective catalyst systems.[4] For challenging couplings, weaker inorganic bases like K₃PO₄ or K₂CO₃ are often a good starting point as they are generally less likely to promote decomposition and homocoupling compared to strong bases like NaOH.
Q4: Can I use the same conditions for different isomers of pyridylboronic acid?
A4: Not necessarily. The position of the boronic acid group on the pyridine ring significantly impacts its stability and reactivity. 2-Pyridylboronic acids are particularly challenging due to the proximity of the nitrogen atom, which can lead to catalyst inhibition and increased susceptibility to protodeboronation (often referred to as the "2-pyridyl problem").[2][3] 3- and 4-pyridylboronic acids are generally more stable and may couple under more standard conditions. It is important to optimize the reaction conditions for the specific isomer being used.
Experimental Data
The following table summarizes the yields of Suzuki-Miyaura coupling products for different pyridine boronic acid derivatives and reaction conditions, providing insight into the effectiveness of various strategies.
| Pyridine Boronic Acid Derivative | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Methoxy-5-pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | 69 | [8] |
| 2-Chloro-5-pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | 51 | [8] |
| Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 110 | 74 | [7] |
| Lithium triisopropyl 2-pyridylboronate | 3,5-Bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 110 | 82 | [7] |
| Lithium triisopropyl 2-pyridylboronate | 4-Chloroanisole | Pd₂(dba)₃ / Ligand 2** | KF | Dioxane | 110 | 78 | [7] |
| 4-Pyridineboronic acid pinacol ester | 4-Iodopyridine | Pd(dppf)Cl₂ | Pyridine | Toluene/H₂O | 80 | 97.8 | [5] |
| 4-Pyridineboronic acid | 4-Iodopyridine | Pd(dppf)Cl₂ | Pyridine | Toluene/H₂O | 80 | >95 | [5] |
| 2,6-Dichloropyridine | Phenylboronic acid | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 85 | [9] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 75 | [10] |
| 2-Amino-3-chloropyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Dioxane | Reflux | 86 | [4] |
*Ligand 1: 2-di-tert-butylphosphino-2'-methylbiphenyl **Ligand 2: 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Lithium Triisopropyl 2-Pyridylboronate with an Aryl Bromide
This protocol is adapted from a literature procedure and may require optimization for specific substrates.[7]
Materials:
-
Palladium source (e.g., Pd₂(dba)₃)
-
Ligand (e.g., 2-di-tert-butylphosphino-2'-methylbiphenyl)
-
Base (e.g., K₃PO₄)
-
Lithium triisopropyl 2-pyridylboronate
-
Aryl bromide
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source (e.g., 1.0 mol % Pd₂(dba)₃), ligand (3.0 mol %), and base (3.0 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the lithium triisopropyl 2-pyridylboronate (1.5 equiv).
-
Seal the tube with a septum and remove it from the glovebox.
-
Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.3 M with respect to the aryl halide) via syringe.
-
Add the aryl bromide (1.0 equiv) via syringe. If the aryl bromide is a solid, it should be added with the other solid reagents in step 1.
-
Replace the septum with a Teflon screw cap, seal the tube, and heat the reaction mixture in an oil bath at 110 °C.
-
Monitor the reaction progress by a suitable method (e.g., GC-MS, LC-MS, or TLC) until the aryl bromide is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of silica gel, eluting with a suitable solvent (e.g., ethyl acetate).
-
Concentrate the eluent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Competing pathways of Suzuki coupling and homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (2-(tert-Butoxy)pyridin-3-yl)boronic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude (2-(tert-Butoxy)pyridin-3-yl)boronic acid.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The impurity profile can vary based on the synthetic route. However, common impurities include:
-
Boronic Anhydride (Boroxine): This is the most common impurity, formed by the dehydration of three boronic acid molecules. It often complicates NMR analysis, leading to broad peaks.
-
Starting Materials: Unreacted precursors, such as the corresponding 3-bromo or 3-iodo-2-(tert-butoxy)pyridine.
-
Homocoupling Byproducts: Dimers of the starting material or product can form, especially in metal-catalyzed reactions.[1]
-
Protodeborylation Product: The compound where the boronic acid group has been replaced by a hydrogen atom (i.e., 2-tert-butoxypyridine).
-
Residual Catalysts: Traces of palladium or other metals from cross-coupling reactions.[2]
-
Hydrolysis Products: If the boronic ester precursor is hydrolyzed, residual diols like pinacol may be present.[3]
Q2: Why is silica gel chromatography often difficult for purifying this compound?
A2: Purifying boronic acids on standard silica gel is notoriously challenging for several reasons.[1][4] The Lewis acidic nature of silica can promote the degradation of the boronic acid or its irreversible adsorption to the stationary phase. The high polarity of the boronic acid functional group, combined with the basic pyridine nitrogen, leads to strong interactions with silica, resulting in poor separation, significant tailing, and low recovery.[1][2]
Q3: What is a boroxine, and how can I minimize its formation?
A3: A boroxine is a six-membered ring containing alternating boron and oxygen atoms, formed from the intermolecular dehydration of three boronic acid molecules. Boronic acids exist in equilibrium with their boroxines. To minimize its formation, avoid excessive heat and prolonged storage. When possible, perform purification steps promptly after synthesis. The boroxine can often be converted back to the boronic acid during an aqueous workup or by using protic solvents.
Q4: Can I use the crude material directly in my next reaction, for instance, a Suzuki coupling?
A4: Using the crude material is generally not recommended. Impurities such as unreacted starting materials can lead to unwanted side products, while residual catalysts or other byproducts can poison the catalyst in the subsequent step, leading to low yields or complete reaction failure.[5] Purification is crucial for achieving reproducible and high-yielding results.
Section 2: Troubleshooting Guide
Q: My crude product is an intractable oil or gum. How can I solidify it?
A: An oily consistency is often due to the presence of impurities or residual solvent.
-
Trituration: Try stirring the crude oil vigorously with a non-polar solvent in which the desired product is insoluble, such as hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes.[1] This can often induce crystallization or precipitation of the boronic acid.
-
Derivatization: Convert the crude boronic acid into a more crystalline derivative, such as a diethanolamine adduct.[4] These adducts are typically stable, crystalline solids that can be easily purified by filtration or recrystallization. The pure boronic acid can then be regenerated by treatment with an acid.[6]
Q: My NMR spectrum shows very broad peaks for the boronic acid protons. What is the issue?
A: Broad peaks in the NMR spectrum are a classic sign of boronic acid/boroxine equilibrium or exchange with residual water. To sharpen the signals, you can add a drop of D₂O to the NMR tube, which will exchange the acidic B(OH)₂ protons. If other signals are broad, it may indicate the presence of the boroxine.
Q: I have very low recovery after an aqueous work-up. Where did my product go?
A: this compound is amphoteric, meaning it has both acidic (boronic acid) and basic (pyridine nitrogen) functionalities. Its predicted pKa is around 7.[7] This means it can be soluble in both acidic and basic aqueous solutions. To ensure efficient extraction and precipitation, use stringent pH control. For extraction into an aqueous phase, use a strong base (e.g., 1-2 M NaOH) to achieve a pH > 10. For precipitation, use a strong acid (e.g., conc. HCl) to bring the pH < 2.
Q: My compound streaks badly on silica gel TLC plates, making analysis difficult.
A: Streaking is expected due to the issues mentioned in FAQ #2.
-
Modify the Eluent: Adding a small amount of a polar, protic solvent like methanol can sometimes improve chromatography. For boronic acids, adding a small percentage of acetic acid to the mobile phase can help, but may also promote decomposition.[1]
-
Use a Different Stationary Phase: Consider using neutral alumina or reverse-phase (C18) plates for TLC analysis, which may provide better results.[1]
-
Alternative Analysis: Rely on LC-MS for reaction monitoring, which is often more reliable for polar, UV-active compounds like this.
Section 3: Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This method leverages the acidic nature of the boronic acid to separate it from neutral or basic impurities.[2][8]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Basic Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times. Combine the aqueous layers.
-
Back-Wash: Wash the combined basic aqueous layers with the organic solvent (e.g., ethyl acetate) one more time to remove any remaining neutral impurities.
-
Acidification & Precipitation: Cool the aqueous layer in an ice-water bath. While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. A white precipitate of the pure boronic acid should form.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold deionized water and then a small amount of a cold, non-polar solvent like diethyl ether or hexanes to aid in drying.
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Protocol 2: Purification via Recrystallization
This is a standard method if the crude material is reasonably pure (>85%) and solid.
-
Solvent Screening: Identify a suitable solvent or solvent system. Good candidates for arylboronic acids include hot water, ethanol, acetonitrile, or mixtures like ethyl acetate/heptane.[1][4]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in a refrigerator or freezer to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum.
Protocol 3: Purification via Diethanolamine Adduct Formation
This is an excellent alternative when other methods fail, as the resulting adduct is often a highly crystalline and stable solid.[4]
-
Adduct Formation: Dissolve the crude this compound in diethyl ether or toluene. Add one equivalent of diethanolamine dropwise with stirring.
-
Precipitation: Stir the mixture at room temperature. The diethanolamine adduct should precipitate as a white solid. Continue stirring for 1-2 hours to ensure complete precipitation.
-
Isolation: Collect the solid adduct by vacuum filtration and wash it thoroughly with the solvent used for precipitation (e.g., diethyl ether). The adduct can be further purified by recrystallization if necessary.
-
Regeneration of Boronic Acid: Suspend the purified adduct in a biphasic mixture of ethyl acetate and water. Add 1 M HCl solution and stir until the solid dissolves completely and two clear layers are formed.
-
Work-up: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.
Section 4: Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Principle of Separation | Advantages | Disadvantages | Expected Purity |
| Acid-Base Extraction | Difference in acidity (pKa) between the product and impurities.[2][8] | High capacity, effective for removing neutral/basic impurities, scalable. | May not remove other acidic impurities, risk of product loss if pH is not controlled carefully. | >95% |
| Recrystallization | Difference in solubility between the product and impurities in a specific solvent at different temperatures.[1][4] | Can yield very high purity material, simple procedure. | Requires a solid starting material, can have lower recovery, finding a suitable solvent can be difficult. | >98% |
| Derivatization (Diethanolamine Adduct) | Formation of a stable, crystalline adduct that is easily separated from soluble impurities.[4][6] | Excellent for purifying oily or difficult-to-crystallize products, adducts are often very stable. | Requires two additional chemical steps (formation and hydrolysis), which may lower overall yield. | >98% |
| Column Chromatography (Alumina/Reverse Phase) | Differential partitioning between a mobile and stationary phase.[1][9] | Can separate compounds with very similar properties. | Often low recovery for boronic acids, can be tedious and costly, risk of on-column decomposition. | Variable (>90%) |
Section 5: Visualizations
Figure 1. Decision workflow for selecting a suitable purification strategy for crude this compound.
Figure 2. Key chemical structures involved in the purification process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Page loading... [guidechem.com]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. waters.com [waters.com]
Technical Support Center: Optimizing Reactions with Hindered Pyridine Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving sterically hindered pyridine boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing low to no conversion in my Suzuki-Miyaura coupling with a hindered pyridine boronic acid. What are the primary causes and how can I troubleshoot this?
A1: Low or no conversion is a frequent issue when working with sterically hindered substrates. The steric bulk around the reaction centers can impede the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2]
Potential Causes & Troubleshooting Steps:
-
Suboptimal Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1][2]
-
Recommendation: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1][2][3] These ligands facilitate the formation of a more reactive palladium(0) species and accelerate the reductive elimination step.[1][3] For exceptionally hindered substrates, specialized ligands like BI-DIME or AntPhos may be necessary.[1][3]
-
-
Inappropriate Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[1][4] An unsuitable base can lead to a sluggish or stalled reaction.
-
Incorrect Solvent Choice: The solvent can significantly influence reaction rates and yields.
-
Insufficient Reaction Temperature: Sterically hindered substrates often require higher temperatures to overcome the activation energy barriers.[3]
Q2: My reaction is producing a significant amount of homocoupling product from the boronic acid. How can I minimize this side reaction?
A2: Homocoupling of boronic acids can be a problematic side reaction. Several factors can contribute to its formation.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: Some palladium catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands can help mitigate this issue.[2]
-
Slow Addition of Boronic Acid: In some instances, the slow addition of the hindered pyridine boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[2]
-
Base Concentration: An excess of base can sometimes be detrimental and favor homocoupling.[6] Careful optimization of the base stoichiometry is recommended.
Q3: I am working with a 2-pyridyl boronic acid and facing significant challenges with protodeboronation and low reactivity. What is the "2-pyridyl problem" and how can it be addressed?
A3: The "2-pyridyl problem" refers to the particular difficulties encountered when using 2-pyridyl boronic acids in Suzuki-Miyaura couplings. The proximity of the nitrogen atom to the boronic acid group can lead to several complications:
-
Catalyst Inhibition: The Lewis basic nitrogen atom can coordinate to the palladium catalyst, leading to its deactivation.[2][5]
-
Protodeboronation: 2-Pyridyl boronic acids are often more susceptible to protodeboronation, a key decomposition pathway where the boronic acid group is replaced by a hydrogen atom.[5][7]
Strategies to Overcome the 2-Pyridyl Problem:
-
Use of More Stable Boronic Acid Derivatives: Instead of the free boronic acid, consider using more stable derivatives such as:
-
Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates: These are often more stable to storage and handling and can slowly release the boronic acid under the reaction conditions, minimizing decomposition.[5][7][8][9]
-
Lithium triisopropyl 2-pyridylborates: These have been shown to be effective in challenging couplings.[10]
-
-
Anhydrous Reaction Conditions: Employing anhydrous conditions can help to suppress protodeboronation. The use of a soluble base like potassium trimethylsilanolate (TMSOK) can be beneficial in these cases.[11]
-
Optimized Catalyst Systems: Highly active catalyst systems, often employing specialized phosphine oxide or phosphite ligands, have been developed specifically for these challenging substrates.[10]
Data Presentation: Impact of Reaction Parameters
The following tables summarize the influence of different bases and solvents on the yield of Suzuki-Miyaura coupling reactions involving hindered pyridine and related heteroaryl boronic acids, based on literature data.
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
| Entry | Hindered Substrate | Base | Solvent | Catalyst/Ligand | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | K₂CO₃ | THF | Pd₂(dba)₃ / L1 | 85 | [12] |
| 2 | 2,4-Dichloropyrimidine | Cs₂CO₃ | THF | Pd₂(dba)₃ / L1 | 71 | [12] |
| 3 | 2,4-Dichloropyrimidine | NaOH | THF | Pd₂(dba)₃ / L1* | 50 | [12] |
| 4 | 2-Pyridylboronate | KF | Dioxane | Pd₂(dba)₃ / Ligand 1** | Good to Excellent | [10] |
| 5 | 2-Pyridylboronate | K₃PO₄ | Dioxane/H₂O | Pd(OAc)₂ / SPhos | 90-96% (as MIDA boronate) | [8] |
*L1 is a specific P-bidentate ligand described in the cited literature. **Ligand 1 is a phosphine oxide ligand described in the cited literature.
Table 2: Effect of Solvent on Suzuki-Miyaura Coupling Yield
| Entry | Substrates | Base | Solvent | Catalyst | Yield (%) | Reference |
| 1 | PyFluor & 2-Thiopheneboronic acid pinacol ester | Na₃PO₄ | Toluene | Pd(dppf)Cl₂ | Low | [13] |
| 2 | PyFluor & 2-Thiopheneboronic acid pinacol ester | Na₃PO₄ | Toluene/H₂O | Pd(dppf)Cl₂ | Significantly Increased | [13] |
| 3 | PyFluor & 2-Thiopheneboronic acid pinacol ester | Na₃PO₄ | Dioxane/H₂O (4:1) | Pd(dppf)Cl₂ | 74 | [14] |
| 4 | 2-Pyridyl-2-boronic ester & Aryl Bromide | K₂CO₃ | Dioxane | Pd(PPh₃)₄ | 11 | [15] |
| 5 | 2-Pyridyl-2-boronic ester & Aryl Bromide | K₂CO₃ | Isopropanol | Pd(PPh₃)₄ | <10 | [15] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Hindered Pyridine Boronic Acid:
This protocol is a general guideline and requires optimization for specific substrates.
Materials:
-
Hindered pyridine boronic acid or a stable derivative (1.0 - 1.5 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.5-5 mol%)
-
Ligand (e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide, palladium catalyst, ligand, and base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes by evacuating and backfilling.
-
Add the hindered pyridine boronic acid to the vessel.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing hindered couplings.
Caption: The role of the base in activating the boronic acid for transmetalation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholarship.claremont.edu [scholarship.claremont.edu]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation by Nitrogen-Containing Heterocycles
This technical support center is designed for researchers, scientists, and drug development professionals encountering catalyst deactivation issues when working with nitrogen-containing heterocycles. Below you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), quantitative data on catalyst performance, and detailed experimental protocols to help you diagnose and resolve common problems in your experiments.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to catalyst deactivation during reactions involving nitrogen-containing heterocycles.
Issue 1: Low or No Catalytic Activity from the Start of the Reaction
Question: My reaction shows little to no conversion, even with a fresh catalyst. What could be the problem?
Answer: This issue often points to immediate and strong catalyst poisoning. The primary suspect is the nitrogen-containing heterocycle itself.
-
Mechanism: The lone pair of electrons on the nitrogen atom in heterocycles like pyridine and quinoline can strongly coordinate to the active metal center of the catalyst (e.g., Palladium, Platinum, Rhodium).[1][2] This blocks the sites required for the catalytic reaction to proceed. This type of deactivation is a form of chemical poisoning.[3]
-
Troubleshooting Steps:
-
Increase Catalyst Loading: As a first step, a modest increase in catalyst loading might overcome the initial poisoning and initiate the reaction. However, this is not always an economical or scalable solution.[3]
-
Select a More Robust Catalyst: The choice of metal and support can significantly influence resistance to poisoning. For instance, rhodium has been shown to be more resistant to nitrogen poisoning than palladium and ruthenium.[4] Consider screening different catalysts.
-
Modify the Substrate: If possible, protecting the nitrogen atom of the heterocycle can prevent its coordination to the catalyst.
-
Use Additives: In some cases, acidic additives can protonate the nitrogen of the heterocycle, reducing its ability to coordinate to the metal catalyst.
-
Issue 2: The Reaction Starts but Stalls Before Completion
Question: My reaction begins as expected, but the conversion plateaus and never reaches completion. What is happening?
Answer: This is a classic sign of gradual catalyst deactivation occurring during the reaction.[1]
-
Possible Causes:
-
Substrate/Product Poisoning: The reactant itself or the hydrogenated product (e.g., piperidine from pyridine) can act as a catalyst poison, leading to a gradual loss of activity as the concentration of the poison increases.[2]
-
Fouling: Insoluble byproducts or polymers can physically deposit on the catalyst surface, blocking active sites. This is a common issue with heterogeneous catalysts.[1][3]
-
Thermal Degradation (Sintering): At elevated temperatures, metal nanoparticles on the catalyst support can agglomerate, reducing the active surface area.[3]
-
-
Troubleshooting Steps:
-
Slow Substrate Addition: Adding the nitrogen-containing heterocycle slowly over time can maintain a low concentration of the poison in the reaction mixture, extending the catalyst's active lifetime.[3]
-
Optimize Reaction Conditions: Lowering the reaction temperature may reduce the rate of thermal degradation. Ensure efficient stirring to minimize mass transfer limitations and prevent localized high concentrations of reactants or products that could lead to fouling.[3]
-
Analyze for Byproducts: Use techniques like NMR or GC-MS to identify any potential byproducts that could be fouling the catalyst surface.
-
Consider a Different Solvent: The choice of solvent can influence the solubility of reactants, products, and byproducts, potentially mitigating fouling.
-
Issue 3: Inconsistent Reaction Yields and Times
Question: I am getting variable yields and reaction times for what should be the same reaction. Why is this happening?
Answer: Inconsistent results often stem from subtle variations in experimental setup and the purity of reagents.[1]
-
Troubleshooting Steps:
-
Ensure Reagent Purity: Impurities in solvents or starting materials, even at trace levels, can act as catalyst poisons. Always use high-purity, dry solvents and reagents.
-
Maintain a Strictly Inert Atmosphere: Many catalysts, especially in their active state (e.g., Pd(0)), are sensitive to oxygen. Ensure your reaction is performed under a consistently inert atmosphere (e.g., Argon or Nitrogen).[3]
-
Standardize Catalyst Handling: Ensure the catalyst is weighed and transferred consistently and with minimal exposure to air.
-
Verify Temperature Control: Use a calibrated hotplate or oil bath to ensure consistent and uniform heating for every reaction.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common nitrogen-containing heterocycles that cause catalyst deactivation?
A1: Pyridine, quinoline, and their derivatives are among the most common culprits.[1][2][5] Other heterocycles like indoles and pyrroles can also deactivate catalysts, particularly those with basic nitrogen atoms.[6] The lone pair of electrons on the nitrogen atom is the primary cause of the poisoning effect.[4]
Q2: How can I determine if my catalyst has been poisoned?
A2: Signs of catalyst poisoning include a significant drop in reaction rate, a complete lack of activity, or the need for higher catalyst loadings to achieve the same conversion.[3] Post-reaction, a change in the catalyst's physical appearance, such as a change in color or clumping, can also indicate deactivation.[3]
Q3: Is it possible to regenerate a catalyst that has been poisoned by a nitrogen heterocycle?
A3: Regeneration is sometimes possible, but its success depends on the nature of the deactivation.
-
For chemical poisoning: Treatment with an acidic wash may remove the adsorbed nitrogen compound. Thermal treatments can also be effective in some cases.[7][8]
-
For fouling: Washing with a suitable solvent to dissolve the deposited material can restore activity.
-
For thermal degradation (sintering): This process is generally irreversible.
Q4: Which analytical techniques are useful for investigating catalyst deactivation?
A4: Several techniques can provide insights into the state of a deactivated catalyst:
-
Temperature-Programmed Desorption (TPD): Can be used to study the strength of adsorption of the poison on the catalyst surface.
-
X-ray Photoelectron Spectroscopy (XPS): Provides information about the chemical state of the elements on the catalyst surface.
-
Inductively Coupled Plasma (ICP) analysis: Can determine if there has been leaching of the active metal from the support.
-
Transmission Electron Microscopy (TEM): Can visualize changes in the catalyst morphology, such as sintering of metal nanoparticles.
Quantitative Data on Catalyst Deactivation
The following tables summarize representative data on the impact of nitrogen-containing heterocycles on catalyst performance.
Table 1: Effect of Quinoline on Hydrodesulfurization (HDS) Catalyst Performance
| Catalyst | Quinoline Concentration (ppm) | Desulfurization Rate (%) | Olefin Saturation Rate (%) | Reference |
| CoMo-Al₂O₃ | 0 | >80 | High | [1] |
| CoMo-Al₂O₃ | 1500 | ~80 | 23 | [1] |
Table 2: Impact of Pyridine on Hydrogenation of a Phenolic MPM Protective Group
| Catalyst System | Substrate Functional Group | Reaction Outcome | Reference |
| Pd/C | Phenolic O-benzyl | Hydrogenolysis (cleavage) | [9] |
| Pd/C with Pyridine | Phenolic O-benzyl | No reaction | [9] |
| Pd/C with Pyridine | Nitro group | Hydrogenation to amine | [9] |
| Pd/C with Pyridine | Olefin | Hydrogenation to alkane | [9] |
Experimental Protocols
Protocol 1: Testing Catalyst Susceptibility to Poisoning by a Nitrogen Heterocycle
Objective: To quantify the effect of a known concentration of a nitrogen-containing heterocycle on the activity of a hydrogenation catalyst.
Materials:
-
Catalyst (e.g., 5% Pd/C)
-
Substrate for hydrogenation (e.g., cyclohexene)
-
Solvent (e.g., ethanol)
-
Nitrogen-containing heterocycle (poison) (e.g., pyridine)
-
Hydrogen source (gas cylinder or balloon)
-
Reaction vessel (e.g., round-bottom flask or Parr shaker)
-
Stirring apparatus
-
Analytical instrument for monitoring reaction progress (e.g., GC, NMR)
Procedure:
-
Catalyst Preparation: Weigh the desired amount of catalyst into the reaction vessel under an inert atmosphere.
-
Solvent and Substrate Addition: Add the solvent and the substrate to the reaction vessel.
-
Poison Addition (for the poisoned experiment): Prepare a stock solution of the nitrogen heterocycle in the reaction solvent. Add a specific volume of this solution to the reaction mixture to achieve the desired poison concentration.
-
Reaction Setup: Seal the reaction vessel, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure.
-
Reaction Execution: Begin vigorous stirring and maintain a constant temperature.
-
Monitoring: Take aliquots of the reaction mixture at regular time intervals and analyze them to determine the conversion of the substrate.
-
Data Analysis: Plot the conversion versus time for both the unpoisoned and poisoned reactions to compare the initial reaction rates and overall conversion.
Protocol 2: Thermal Regeneration of a Poisoned Catalyst
Objective: To attempt to restore the activity of a catalyst poisoned by a nitrogen-containing heterocycle through thermal treatment.
Materials:
-
Poisoned catalyst
-
Tube furnace with temperature control
-
Inert gas (e.g., nitrogen or argon)
-
Oxidizing gas (e.g., air or a dilute oxygen mixture) for certain regeneration procedures
-
Quartz tube
Procedure:
-
Catalyst Loading: Place a known amount of the poisoned catalyst in the quartz tube and position it in the center of the tube furnace.
-
Inert Gas Purge: Purge the system with an inert gas for 15-30 minutes at room temperature to remove any air.
-
Heating Program:
-
Desorption: Heat the catalyst under a continuous flow of inert gas to a specific temperature (e.g., 200-400 °C) and hold for 1-2 hours. This step aims to desorb weakly bound poisons.
-
Oxidative Treatment (Optional): For some types of poisoning or fouling by organic residues, a controlled oxidation step can be beneficial. Cool the catalyst to a lower temperature (e.g., 150-250 °C) and introduce a flow of a dilute oxygen/inert gas mixture. Slowly ramp the temperature to a higher value (e.g., 300-500 °C) and hold. Caution: This step can be exothermic and may lead to sintering if not carefully controlled.
-
-
Cooling: After the thermal treatment, cool the catalyst to room temperature under a continuous flow of inert gas.
-
Activity Testing: Evaluate the activity of the regenerated catalyst using a standard test reaction (as described in Protocol 1) and compare it to the fresh and poisoned catalyst.
Visualizations
Caption: Mechanisms of catalyst deactivation by nitrogen heterocycles.
Caption: Troubleshooting workflow for catalyst deactivation issues.
Caption: Strategies for mitigating catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
- 5. Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]
Technical Support Center: Palladium Catalyst Removal
Welcome to the technical support center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions, troubleshooting advice, and detailed protocols for achieving high-purity compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from a reaction product?
A1: The most prevalent methods for removing residual palladium include:
-
Filtration: Effective for heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal. This is often done using a filter aid like Celite®.[1][2]
-
Adsorption: Utilizes solid-supported materials with a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or thiourea functionalities).[1][3][4][5]
-
Scavenging: Involves adding a chemical agent (scavenger) that selectively binds to the palladium, which can then be removed by filtration.[3] Thiol-based scavengers are often effective for Pd(II) complexes.[4]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[1]
-
Extraction: Employs liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[1][2] This is particularly useful for removing water-soluble palladium salts.[3]
-
Chromatography: Techniques like column chromatography can effectively separate the desired compound from the palladium catalyst and other impurities.[1][2][6]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors:
-
Nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.[1]
-
Form of the palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid).[1] Filtration is suitable for heterogeneous catalysts, while scavenging, precipitation, or chromatography are better for homogeneous ones.[3]
-
Solvent System: The polarity of your solvent can affect the efficiency of scavengers and the solubility of palladium species.[3]
-
Required Purity Level: For active pharmaceutical ingredients (APIs), stringent limits on palladium residues (often <10 ppm) may necessitate more efficient methods like scavenging or a combination of techniques.[7]
Below is a decision tree to help guide your selection process.
Q3: What are the advantages of using solid-supported scavengers?
A3: Solid-supported scavengers offer several benefits, including high efficiency and selectivity for palladium. The resulting palladium-scavenger complex is a solid, allowing for easy removal by simple filtration. This method avoids the need for aqueous workups or chromatography, simplifying the purification process.
Q4: Can activated carbon be used for palladium removal, and what are its limitations?
A4: Yes, activated carbon is a cost-effective adsorbent for palladium removal.[4] However, it can be non-selective and may also adsorb the desired product, leading to a loss of yield.[4][8] It is often necessary to perform small-scale experiments to determine the optimal loading of activated carbon that removes palladium effectively while minimizing product loss.[4]
Q5: When is column chromatography a suitable option?
A5: Column chromatography is a powerful purification technique that can effectively remove palladium catalysts along with other impurities.[2][6] It is particularly useful when high purity is required and when the product has a significantly different polarity from the palladium complexes.[6]
Troubleshooting Guide
Problem 1: Filtration is ineffective at removing palladium.
-
Symptoms: The filtrate remains black or grey, or analysis shows high levels of residual palladium.
-
Possible Causes & Solutions:
-
Palladium is Soluble: Filtration is only effective for heterogeneous catalysts. If soluble palladium is present, you will need to switch to a different method like using scavengers, precipitation, or chromatography.[3]
-
Filter Medium is Too Coarse: If you are using standard filter paper, consider switching to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[3]
-
Improper Celite Bed: Ensure the Celite bed is properly packed and is of sufficient thickness (typically 1-2 cm). Pre-wetting the Celite pad with the reaction solvent can improve its effectiveness.[3]
-
Colloidal Palladium: Colloidal palladium particles may be too small to be trapped by standard filtration. In such cases, you can try adding a flocculating agent to aggregate the particles or treat the solution with an adsorbent like activated carbon before filtration.[3]
-
Problem 2: Low efficiency of palladium scavengers.
-
Symptoms: Residual palladium levels remain above the desired limit after scavenger treatment.
-
Possible Causes & Solutions:
-
Incorrect Scavenger Selection: The choice of scavenger is critical and depends on the oxidation state of the palladium. Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[3] It is advisable to screen a small panel of different scavengers to find the most effective one for your specific reaction.[3][4]
-
Insufficient Scavenger Amount or Reaction Time: Using too little scavenger or not allowing enough time for it to react will result in incomplete palladium removal. Increase the equivalents of the scavenger and optimize the scavenging time.[4]
-
Suboptimal Reaction Conditions: Temperature can impact scavenger efficiency. While many work at room temperature, heating can sometimes improve performance.[4]
-
Poor Mixing: Ensure vigorous stirring during the scavenging process to facilitate contact between the scavenger and the palladium species.[4]
-
Problem 3: Significant product loss during purification.
-
Symptoms: The final yield of the purified product is lower than expected.
-
Possible Causes & Solutions:
-
Non-specific Adsorption: The product may be adsorbing to the purification medium, especially with activated carbon.[1]
-
Reduce Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.[1][3]
-
Wash the Adsorbent: After filtration, wash the scavenger or activated carbon with fresh solvent to recover any bound product.[3]
-
Try a Different Scavenger/Adsorbent: Some scavengers may have a higher affinity for your product than others.[3]
-
-
Product-Palladium Complexation: Your product might form a stable complex with palladium, making it difficult for the scavenger to capture the metal. Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[4]
-
Data Presentation: Comparison of Palladium Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Filtration (with Celite) | Effective for heterogeneous Pd (>99%) | Simple, fast, and inexpensive. | Ineffective for soluble or colloidal palladium.[3] |
| Activated Carbon | Variable (can be >95%)[9] | Cost-effective, readily available.[4][5] | Can cause product loss due to non-specific adsorption.[4][8] |
| Solid-Supported Scavengers | High (>98%)[10] | High selectivity, simple removal by filtration. | Can be more expensive than other methods.[5] |
| Crystallization | Variable | Can provide very high purity product. | May not be effective for all compounds; can sometimes concentrate impurities.[11] |
| Liquid-Liquid Extraction | Variable | Good for removing certain soluble palladium salts.[3][12] | Requires immiscible solvents; may not be universally applicable. |
| Column Chromatography | High (>98%)[10] | Simultaneously removes other impurities.[2][6] | Can be time-consuming and require large solvent volumes. |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper and gently press down to create a level, compact bed.[3]
-
Pre-wet the Celite Pad: Pre-wet the Celite pad with the solvent used in the reaction mixture. This helps to prevent the Celite from being disturbed when the reaction mixture is added.[3]
-
Filter the Reaction Mixture: If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite bed and apply a gentle vacuum to draw the solution through the filter.[3]
-
Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure all of the product is recovered.[3]
-
Collect the Filtrate: The filtrate contains the product, now free of the heterogeneous palladium catalyst.[3]
Protocol 2: Palladium Removal using a Solid-Supported Scavenger
-
Select the Appropriate Scavenger: Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product.[3]
-
Add the Scavenger: Add the recommended amount of scavenger (typically specified by the manufacturer in wt% or equivalents) to the reaction mixture.[3]
-
Stir the Mixture: Stir the mixture vigorously at room temperature or a slightly elevated temperature for the recommended time (e.g., 2-24 hours).[4] Monitor the palladium concentration periodically if possible.
-
Filter off the Scavenger: Remove the solid-supported scavenger by filtration.[3]
-
Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate to obtain the purified product.[4][6]
Protocol 3: Palladium Removal using Activated Carbon
-
Dissolve the Crude Product: Dissolve the crude product in a suitable organic solvent.[6]
-
Add Activated Carbon: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[6]
-
Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[4]
-
Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite helps to remove fine carbon particles.[6]
-
Wash and Concentrate: Wash the Celite pad with fresh solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Sterically Hindered Pyridine Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sterically hindered pyridine boronic acids. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their use, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my Suzuki-Miyaura coupling reactions with sterically hindered pyridine boronic acids consistently resulting in low to no yield?
A1: Low yields are a frequent challenge and can stem from several factors related to the unique nature of these substrates:
-
Catalyst Deactivation: The basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation and the formation of inactive palladium species.[1][2][3]
-
Steric Hindrance: The bulkiness of the pyridine boronic acid and/or the coupling partner can significantly slow down crucial steps in the catalytic cycle, namely the transmetalation and reductive elimination.[1][4]
-
Protodeborylation: Pyridine boronic acids are susceptible to protodeborylation, a side reaction where the C-B bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[2][5][6] This is especially prevalent at higher temperatures and in aqueous conditions.[5]
-
Substrate Reactivity: If your coupling partner is a less reactive halide (e.g., an aryl chloride), the oxidative addition step can be very challenging, further contributing to low conversion.[2][3]
Q2: What are boroxines, and do they affect my reaction?
A2: Boroxines are stable, trimeric anhydrides that form from the dehydration of boronic acids.[7][8] It is common for boronic acids to exist in equilibrium with their boroxine form.[7] In many Suzuki reactions that use an aqueous base, the boroxine can be converted in situ to the active boronic acid. However, a high boroxine content can affect the reaction's stoichiometry if not accounted for. For reactions under strictly anhydrous conditions, the boroxine may be the primary reacting species.[7]
Q3: How can I improve the stability of my pyridine boronic acid to prevent decomposition?
A3: To combat instability and side reactions like protodeborylation, consider using more stable boronic acid derivatives.[5] Options include:
-
Pinacol Esters: These are generally more stable and less prone to protodeborylation.[2]
-
MIDA Boronates: These offer enhanced stability and allow for a slow release of the boronic acid under reaction conditions.[5]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are less susceptible to protodeborylation.[2]
Q4: I am observing significant homocoupling of my boronic acid. What causes this and how can I minimize it?
A4: Homocoupling results in the formation of bipyridyl impurities and is often exacerbated by the presence of oxygen, which can interfere with the catalytic cycle.[2][5] To minimize this side reaction, it is critical to ensure the reaction is performed under an inert atmosphere. This involves thoroughly degassing all solvents and reagents before use and maintaining a nitrogen or argon atmosphere throughout the experiment.[2][5]
Troubleshooting Guides
This section provides systematic approaches to resolving common experimental issues.
Issue 1: Low or No Conversion of Starting Material
If you observe a low conversion rate, a systematic evaluation of your reaction parameters is essential.
Detailed Steps:
-
Evaluate the Catalyst and Ligand: This is the most critical factor for hindered substrates.[1] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1]
-
Recommendation: Employ bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2][4] These ligands promote the formation of a highly reactive palladium(0) species and accelerate the key steps of the catalytic cycle.[1][9]
-
-
Optimize the Base and Solvent:
-
Base: The base activates the boronic acid for transmetalation.[2][3] For sterically hindered couplings, strong, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[2][3][9]
-
Solvent: Use anhydrous, degassed solvents to minimize side reactions like protodeborylation and catalyst oxidation.[3][5] Common choices include dioxane/water, toluene/water, or THF/water mixtures.[3]
-
-
Increase Reaction Temperature: Steric hindrance creates a higher activation energy barrier. Increasing the temperature (e.g., to 100-140 °C) can provide the necessary energy to drive the reaction forward.[2][9] Microwave irradiation can also be a powerful tool for rapid heating.[9]
Issue 2: Multiple Byproducts and Purification Challenges
The formation of side products like homo-coupled dimers and protodeborylated starting material complicates purification.
Purification Protocols:
-
Recrystallization: For purifying the boronic acid starting material or the final product, recrystallization from a suitable solvent system (e.g., acetonitrile/water or ethanol/water) can be effective at removing impurities.[7]
-
Derivatization: If standard chromatography is challenging, consider converting the boronic acid into a more crystalline derivative. Reacting the crude boronic acid with diethanolamine can form a stable adduct that often crystallizes readily, allowing for purification by filtration.[4][10] The pure boronic acid can be recovered by subsequent acid treatment.
-
Acid-Base Extraction: Utilize the basicity of the pyridine ring and the acidic nature of the boronic acid. An acid wash can protonate the pyridine, moving it to the aqueous layer, while a basic wash can form the boronate salt, also extracting it into the aqueous phase, helping to separate it from non-polar, neutral impurities.
Data Presentation: Reaction Condition Optimization
The selection of catalyst, ligand, and base is paramount for success. The following tables summarize reported yields for challenging Suzuki-Miyaura couplings.
Table 1: Effect of Catalyst and Ligand on a Sterically Hindered Coupling
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | THF | 60 | 60 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | THF | 60 | 18 |
| 3 | Pd(PPh₃)₄ | - | K₂CO₃ | THF | 60 | 52 |
| 4 | Pd₂(dba)₃ | L1 * | K₂CO₃ | THF | 60 | 85 |
| 5 | Pd₂(dba)₃ | DPPF | K₂CO₃ | THF | 60 | 20 |
| Data adapted from a study on sterically hindered substrates. L1 is a specific P-bidentate ligand.[11] |
Table 2: Base Selection for Coupling of 2-Pyridyl Boronates
| Entry | Base | Yield (%) |
| 1 | K₃PO₄ | 65 |
| 2 | K₂CO₃ | 53 |
| 3 | Cs₂CO₃ | 52 |
| 4 | KF | 74 |
| 5 | NaOtBu | <5 |
| Data adapted from a study using lithium triisopropyl 2-pyridylboronate with 4-bromoanisole.[12] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Pyridine Boronic Acid
This protocol is a general guideline and requires optimization for specific substrates.
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the sterically hindered pyridine boronic acid or ester (1.2 - 1.5 eq), the base (e.g., K₃PO₄, 2.0 - 3.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%).[1][2][12]
-
Degassing: Seal the reaction vessel and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5][12]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.[1][12] The total volume should provide a concentration of ~0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][12]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove the inorganic base and salts.[1][2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1] Purify the crude residue by flash column chromatography on silica gel or recrystallization to obtain the desired product.
Protocol for Converting a Boroxine to Boronic Acid
-
Slurry Method: Place the boronic acid material (containing boroxine) in a flask.[7]
-
Solvent Addition: Add a mixture of an organic solvent (e.g., diethyl ether or ethyl acetate) and water.[7]
-
Stirring: Stir the resulting slurry at room temperature. The equilibrium will shift from the boroxine back to the boronic acid, which is typically less soluble in non-polar organic solvents.
-
Isolation: Isolate the solid boronic acid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of (2-(tert-Butoxy)pyridin-3-yl)boronic Acid and its Analogs
For researchers and professionals in drug development, precise analytical data is paramount for the characterization of novel chemical entities. This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (2-(tert-Butoxy)pyridin-3-yl)boronic acid, alongside structurally related pyridine-3-boronic acid derivatives. Due to the limited availability of experimentally derived spectral data for this compound in the public domain, this guide utilizes data from closely related analogs to provide a predictive and comparative framework.
Comparison of 1H NMR Spectral Data
The 1H NMR spectrum of pyridine-boronic acids is characterized by distinct signals corresponding to the protons on the pyridine ring and the substituent groups. The chemical shifts of the pyridine protons are influenced by the nature and position of the substituents. In the case of 2-alkoxypyridine-3-boronic acids, the alkoxy group at the C2 position and the boronic acid group at the C3 position exert significant electronic effects that dictate the spectral features.
The following table summarizes the available 1H NMR data for several pyridine-3-boronic acid derivatives, which can be used to infer the expected spectrum of this compound.
| Compound | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Other Signals (ppm) | Solvent |
| This compound | Predicted: ~8.0-8.2 (dd) | Predicted: ~7.2-7.4 (dd) | Predicted: ~8.3-8.5 (dd) | ~1.6 (s, 9H, C(CH₃)₃) | CDCl₃/MeOD |
| (6-propylcarbamoyl)pyridine-3-)boronic acid [1] | 8.21 (d) | - | 8.68 (d) | 8.86 (s, 1H), 3.32 (t, 2H), 1.55 (sext, 2H), 0.84 (t, 3H) | D₂O |
| 2-Chloropyridine-3-boronic acid [2] | 7.9 - 8.1 (dd) | 7.3 - 7.5 (dd) | 8.4 - 8.6 (dd) | 5.0 - 7.0 (br s, B(OH)₂) | DMSO-d₆ |
| 3-Pyridylboronic acid [3][4] | ~7.4 (m) | ~7.9 (m) | ~8.6 (m) | ~8.9 (s) | - |
| (2-Methoxypyridin-3-yl)boronic acid [5] | Predicted: ~7.9-8.1 (dd) | Predicted: ~7.1-7.3 (dd) | Predicted: ~8.2-8.4 (dd) | ~3.9 (s, 3H, OCH₃) | - |
Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.
Experimental Protocols
A standardized protocol for acquiring the 1H NMR spectrum of a pyridine-boronic acid derivative is outlined below.
Sample Preparation:
-
Weigh approximately 5-10 mg of the boronic acid sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). The choice of solvent can be critical, as boronic acids have a tendency to form boroxines (cyclic anhydrides) in aprotic solvents, which can lead to complex or broadened spectra. Using a protic solvent like Methanol-d₄ can help to break up these oligomeric species.
-
Transfer the solution to a standard 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition:
-
The 1H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
The spectrometer should be tuned and the magnetic field shimmed to optimize resolution.
-
A standard one-pulse sequence is typically used for acquisition.
-
Key acquisition parameters include:
-
Spectral Width: 0-12 ppm
-
Pulse Width: Calibrated 90° pulse
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
The Free Induction Decay (FID) should be processed with an exponential multiplication (line broadening of 0.3 Hz is typical) and Fourier transformed.
-
The resulting spectrum should be phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Structural and Workflow Diagrams
To visualize the relationships and processes involved, the following diagrams are provided in the DOT language.
Caption: Key structural components of the target molecule.
Caption: A simplified workflow for 1H NMR analysis.
References
A Comparative Guide to 13C and 11B NMR Data for Substituted Pyridine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 13C and 11B Nuclear Magnetic Resonance (NMR) data for substituted pyridine boronic acids, crucial intermediates in synthetic chemistry and drug discovery. This document offers a centralized resource for researchers, presenting experimental data, detailed protocols, and a comparison with alternative analytical techniques to facilitate the characterization and utilization of these compounds.
Quantitative NMR Data Comparison
The chemical shifts in both 13C and 11B NMR spectroscopy are sensitive to the electronic environment of the nuclei. For substituted pyridine boronic acids, the position of the boronic acid group and the nature of other substituents on the pyridine ring significantly influence the observed chemical shifts.
11B NMR Data
11B NMR is a powerful tool for characterizing boronic acids due to the high natural abundance and sensitivity of the 11B nucleus. The chemical shift (δ) of the boron atom is indicative of its coordination state, with trigonal (sp2-hybridized) boronic acids typically resonating in a different region than tetrahedral (sp3-hybridized) boronate species.[1] The formation of boroxines, the cyclic anhydrides of boronic acids, can also be observed and results in a downfield shift compared to the corresponding monomeric acid.[2]
| Compound | Solvent | 11B Chemical Shift (δ, ppm) |
| 3-Pyridylboronic acid | D2O | ~30 |
| Phenylboronic acid | CDCl3 | 28.0 |
| 4-Carboxyphenyl boronate ester dopamine | DMSO-d6 | 27.32[3] |
Table 1: Comparative 11B NMR Chemical Shifts of Selected Boronic Acids.
13C NMR Data
13C NMR provides detailed information about the carbon skeleton of the molecule. In substituted pyridine boronic acids, the chemical shifts of the pyridine ring carbons are influenced by the position of the boronic acid group and any other substituents. The carbon atom directly attached to the boron atom (ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation of the boron nucleus.[4]
| Compound | Solvent | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | C6 (δ, ppm) |
| 3-Pyridylboronic acid | D2O | 148.5 | 130.2 | 141.1 | 124.3 | 151.0 |
| Phenylboronic acid ester of 1,8-naphthalenediol | CDCl3 | - | - | - | - | - |
Experimental Protocols
Accurate and reproducible NMR data acquisition relies on standardized experimental procedures. The following protocols provide a general framework for obtaining high-quality 13C and 11B NMR spectra of substituted pyridine boronic acids.
11B NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the substituted pyridine boronic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D2O, CDCl3, DMSO-d6).
-
Use quartz NMR tubes to avoid the broad background signal from borosilicate glass.[5] If quartz tubes are unavailable, specific processing techniques can help to minimize the background signal.[5]
-
The formation of boroxine trimers can lead to complex spectra. To break up these oligomers, acquiring the spectrum in a coordinating solvent like d4-methanol can be effective.
Instrument Parameters (Typical):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: A standard single-pulse experiment is usually sufficient.
-
Acquisition Parameters:
-
Spectral Width: A window of approximately 200 ppm centered around 30 ppm is a good starting point.
-
Acquisition Time: ~0.1 s
-
Relaxation Delay (d1): 1 s
-
Number of Scans (ns): 128 to 1024, depending on the sample concentration.
-
-
Referencing: The 11B NMR spectra are typically referenced externally to BF3·OEt2 (δ = 0.0 ppm).
Data Processing:
-
Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.
-
If a broad background signal from the NMR tube is present, it can be reduced by left-shifting the FID and applying linear prediction or a large first-order phase correction.[5]
13C NMR Spectroscopy
Sample Preparation:
-
Dissolve a sufficient amount of the sample (typically 10-20 mg) in 0.5-0.7 mL of a deuterated solvent.
-
Ensure the sample is fully dissolved to obtain sharp lines.
Instrument Parameters (Typical):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~200-250 ppm
-
Acquisition Time: ~1-2 s
-
Relaxation Delay (d1): 2 s
-
Number of Scans (ns): 1024 or more, as 13C is an insensitive nucleus.
-
-
Referencing: The 13C NMR spectra are referenced to the residual solvent peak.
Data Processing:
-
Apply an exponential window function with a line broadening of 0.5-1 Hz.
-
The spectrum is typically baseline corrected and phased manually.
Alternative Analytical Techniques
While NMR is a cornerstone for the structural elucidation of substituted pyridine boronic acids, other techniques can provide complementary information.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups present in the molecule, such as the B-O and O-H stretching vibrations of the boronic acid group and the characteristic vibrations of the pyridine ring.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths and angles. This technique is contingent on obtaining suitable single crystals.
-
UV-Visible Spectroscopy: Can be used to study the electronic properties of the compounds and their interactions with other molecules, for example, in the context of sensing applications.[1]
Comparison:
| Technique | Information Provided | Advantages | Limitations |
| NMR (13C, 11B) | Detailed structural information, connectivity, electronic environment | Non-destructive, solution-state analysis, quantitative | Lower sensitivity (13C), potential for complex spectra |
| Mass Spectrometry | Molecular weight, elemental composition | High sensitivity, small sample amount required | Provides limited structural information on its own |
| IR Spectroscopy | Functional groups | Fast, easy to use | Provides limited structural detail |
| X-ray Crystallography | Absolute 3D structure | Unambiguous structural determination | Requires single crystals, solid-state structure may differ from solution |
| UV-Visible Spectroscopy | Electronic properties, conjugation | Sensitive, can be used for quantitative analysis | Provides limited structural information |
Table 3: Comparison of Analytical Techniques for Characterizing Substituted Pyridine Boronic Acids.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the NMR analysis of substituted pyridine boronic acids.
Caption: Factors influencing the 13C and 11B NMR chemical shifts of substituted pyridine boronic acids.
Caption: Experimental workflow for the NMR analysis of substituted pyridine boronic acids.
References
A Comparative Guide: (2-(tert-Butoxy)pyridin-3-yl)boronic acid vs. its Pinacol Ester in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice between a boronic acid and its corresponding pinacol ester is a critical decision in synthesis design, particularly for Suzuki-Miyaura cross-coupling reactions. This guide provides an objective, data-supported comparison of (2-(tert-Butoxy)pyridin-3-yl)boronic acid and its pinacol ester, 2-(tert-Butoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, to inform reagent selection.
The utility of pyridylboronic acids and their derivatives is well-established in the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals. However, the inherent instability of many heteroaryl boronic acids often complicates their use. The pinacol ester serves as a common and effective surrogate, offering enhanced stability and handling properties. This guide outlines the trade-offs in stability, reactivity, and practical handling between these two valuable reagents.
Physical and Chemical Properties: A Snapshot
A summary of the fundamental physical and chemical properties is presented below. The pinacol ester has a significantly higher molecular weight due to the addition of the pinacol group and is typically a solid, similar to the parent boronic acid.
| Property | This compound | 2-(tert-Butoxy)-3-(pinacol)pyridine |
| Molecular Formula | C₉H₁₄BNO₃[1][2] | C₁₅H₂₄BNO₃ (representative) |
| Molecular Weight | 195.03 g/mol [1] | 277.17 g/mol (representative) |
| Appearance | Solid[1] | Solid |
| CAS Number | 1245898-82-1[1] | 1309980-14-0 (representative analog)[3] |
Comparative Analysis: Stability and Handling
The most significant distinction between the boronic acid and its pinacol ester lies in their stability. Boronic acids, particularly nitrogen-containing heteroaryl derivatives, are susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source.[4]
| Feature | This compound | 2-(tert-Butoxy)-3-(pinacol)pyridine |
| Shelf Stability | Moderate. Prone to dehydration to form boroxine anhydrides and susceptible to protodeboronation, especially if impure or moist.[4] | High. The pinacol group protects the boronic acid moiety, leading to a longer shelf-life and reduced susceptibility to degradation.[4][5] |
| Reaction Stability | Can undergo protodeboronation under basic Suzuki-Miyaura coupling conditions, reducing reaction yield.[4] | Generally more stable under reaction conditions. The ester can hydrolyze in situ to the active boronic acid, a "slow-release" mechanism.[6] |
| Purification | Can be challenging to purify via silica gel chromatography due to high polarity and potential for on-column decomposition.[4] | Typically stable to silica gel chromatography, allowing for easier purification and isolation of the pure reagent.[4][5] |
| Handling | Often crystalline solids, but their propensity to form boroxines can lead to inconsistencies in stoichiometry. | Generally well-behaved, crystalline solids that are easier to handle and weigh accurately. |
Performance in Suzuki-Miyaura Cross-Coupling
While the pinacol ester offers superior stability, this often comes at the cost of reactivity. The choice of reagent can significantly impact reaction conditions and outcomes.
| Parameter | This compound | 2-(tert-Butoxy)-3-(pinacol)pyridine |
| Reactivity | Generally more reactive. The boronic acid is readily converted to the active boronate species with a base.[7] | Less reactive. The transmetalation step may be slower, sometimes requiring higher temperatures, longer reaction times, or more active catalysts.[6] |
| Reaction Conditions | May couple under milder conditions (e.g., lower temperatures). | Often requires more forcing conditions (e.g., temperatures >100 °C) to drive the reaction to completion.[4] |
| In Situ Hydrolysis | Not applicable. | In reactions containing water, the pinacol ester can hydrolyze to the boronic acid, which then enters the catalytic cycle.[6] |
| Typical Yield | Highly dependent on substrate and conditions. Can be high if protodeboronation is minimized. | Often provides more consistent and reproducible yields, especially for challenging substrates where boronic acid instability is a factor. |
Experimental Protocols
Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol serves as a starting point and can be adapted for use with either the boronic acid or its pinacol ester, though optimization may be required.
General Procedure for Suzuki-Miyaura Coupling [8]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 equivalent), the boron reagent (this compound or its pinacol ester, 1.2–1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1–5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF).
-
Reaction Execution: Stir the mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS. For the pinacol ester, a higher temperature or longer reaction time may be necessary compared to the boronic acid.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizing the Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate the decision-making workflow for reagent selection and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Logical workflow for selecting the appropriate boron reagent.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between this compound and its pinacol ester is a classic trade-off between reactivity and stability.
-
Choose this compound when higher reactivity is desired, and reaction conditions can be carefully controlled to minimize decomposition. It may be suitable for substrates that require milder conditions to avoid degradation.
-
Choose the pinacol ester derivative for applications requiring high stability, easier handling, and more reproducible results, especially in multi-step syntheses or when working with sensitive substrates prone to side reactions under harsh conditions. While it may necessitate more forcing conditions, its reliability often makes it the preferred reagent in pharmaceutical and process chemistry.[4][5]
Ultimately, the optimal choice will depend on the specific substrates involved, the scale of the reaction, and the overall synthetic strategy.
References
- 1. (2-tert-Butoxypyridin-3-yl)boronic acid | 1245898-82-1 [sigmaaldrich.com]
- 2. guidechem.com [guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. scholarship.claremont.edu [scholarship.claremont.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Navigating the Challenges of 2-Alkoxypyridine Synthesis: A Comparative Guide to Boronic Acid Alternatives in Suzuki Coupling
For researchers, scientists, and drug development professionals, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. However, the synthesis of biaryl compounds incorporating a 2-alkoxypyridine moiety, a common scaffold in pharmaceuticals, can be challenging when using traditional boronic acids. The target molecule, (2-(tert-Butoxy)pyridin-3-yl)boronic acid, and similar 2-pyridylboronic acids are often susceptible to protodeboronation and other side reactions, leading to diminished yields and purification difficulties. This guide provides an objective comparison of this compound with two prominent, more stable alternatives: potassium (2-(tert-butoxy)pyridin-3-yl)trifluoroborate and N-methyliminodiacetic acid (MIDA) boronate. By presenting experimental data and detailed protocols, this guide aims to inform reagent selection for more efficient and reliable synthesis of 2-alkoxypyridine-containing molecules.
Reagent Stability and Handling: A Head-to-Head Comparison
The primary motivation for exploring alternatives to 2-pyridylboronic acids is their inherent instability.[1] Potassium trifluoroborates and MIDA boronates offer significant advantages in terms of stability, ease of handling, and purification.[2][3]
| Feature | This compound | Potassium (2-(tert-Butoxy)pyridin-3-yl)trifluoroborate | (2-(tert-Butoxy)pyridin-3-yl)MIDA boronate |
| Stability | Prone to protodeboronation and decomposition, especially 2-pyridyl derivatives.[1] | Air- and moisture-stable crystalline solids that can be stored indefinitely.[4] | Exceptionally stable to benchtop storage and compatible with chromatography.[2][5] |
| Handling | Often requires inert atmosphere and careful handling to minimize degradation. | Can be handled in air without special precautions. | Robust and easy to handle, suitable for multi-step synthesis.[5] |
| Purification | Can be challenging to purify due to instability and potential for forming boroxine anhydrides. | Readily purified by recrystallization.[3] | Compatible with standard silica gel chromatography.[2] |
| Reactivity Control | Reacts directly in Suzuki coupling. | Requires activation, often under the coupling conditions, to release the active boronic acid. | The MIDA ligand acts as a protecting group, allowing for slow release of the boronic acid under specific conditions, which can be advantageous in complex syntheses.[5] |
Performance in Suzuki Coupling: A Representative Comparison
While direct comparative studies for this compound and its derivatives are not extensively documented under identical conditions, the general trend observed for challenging 2-pyridyl substrates indicates that the increased stability of potassium trifluoroborates and MIDA boronates often translates to higher yields in Suzuki coupling reactions.[6][7] The following table provides a representative comparison of expected yields based on data from similar systems.
Reaction: (2-(tert-Butoxy)pyridin-3-yl)boron reagent + 4-Bromoanisole → 2-(tert-Butoxy)-3-(4-methoxyphenyl)pyridine
| Boron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Boronic Acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 65-75 |
| Potassium Trifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | 80-90 |
| MIDA Boronate | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 18 | 85-95 |
Note: The yields presented are representative and can vary depending on the specific reaction conditions and substrates used.
Experimental Protocols
Detailed methodologies for the preparation of the alternative reagents and for the Suzuki-Miyaura coupling reaction are provided below.
Synthesis of Potassium (2-(tert-Butoxy)pyridin-3-yl)trifluoroborate
This protocol is adapted from general procedures for the synthesis of potassium organotrifluoroborates from boronic acids.[3][8]
-
Dissolution: Dissolve this compound (1.0 equiv) in a minimal amount of methanol.
-
Addition of KHF₂: To the stirred solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv).
-
Precipitation: Stir the mixture at room temperature for 30 minutes. A white precipitate of the potassium trifluoroborate salt will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold methanol.
-
Drying: Dry the solid under vacuum to yield the potassium (2-(tert-butoxy)pyridin-3-yl)trifluoroborate as a stable, white solid.
Synthesis of (2-(tert-Butoxy)pyridin-3-yl)MIDA boronate
This protocol is based on general methods for the synthesis of MIDA boronates from boronic acids.[9][10]
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (1.0 equiv), N-methyliminodiacetic acid (MIDA, 1.1 equiv), and toluene.
-
Azeotropic Removal of Water: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue heating until no more water is collected.
-
Isolation: Cool the reaction mixture to room temperature. The MIDA boronate may precipitate out of solution. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude MIDA boronate can be purified by recrystallization or silica gel chromatography to yield a stable, crystalline solid.[2][11]
General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a general protocol that can be adapted for each of the boron reagents.[12][13]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 equiv), the (2-(tert-butoxy)pyridin-3-yl)boron reagent (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the ligand (if necessary).
-
Addition of Reagents: Add the appropriate base (2.0-3.0 equiv) and the degassed solvent.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) for the specified time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Reagent Selection
To further aid in understanding the reaction and making an informed choice of reagent, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A workflow for selecting the appropriate boron reagent.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grillolabuc.com [grillolabuc.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
- 9. pure.korea.ac.kr [pure.korea.ac.kr]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Mild and simple method for making MIDA boronates [morressier.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Pyridylboronic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of pyridine moieties is a cornerstone of modern medicinal chemistry and materials science. Pyridylboronic acids are indispensable reagents for introducing these heterocycles via transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. However, the positional isomerism of the boronic acid group on the pyridine ring dramatically influences the stability and reactivity of these building blocks. This guide provides an objective comparison of 2-, 3-, and 4-pyridylboronic acids, supported by experimental data, to aid researchers in selecting the optimal reagent and reaction conditions for their synthetic endeavors.
Executive Summary: Reactivity at a Glance
The reactivity of pyridylboronic acids in Suzuki-Miyaura coupling is intrinsically linked to their stability. The primary challenge, particularly with the 2-isomer, is the propensity for protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of pyridine and boric acid.[1][2]
-
2-Pyridylboronic Acid: This isomer is notoriously unstable and highly susceptible to protodeboronation, especially under neutral pH conditions.[3][4] This instability is attributed to the formation of a reactive zwitterionic intermediate facilitated by the adjacent ring nitrogen.[2][4] Consequently, its use in cross-coupling reactions often results in lower yields and requires carefully optimized conditions or the use of more stable derivatives.[1][5]
-
3-Pyridylboronic Acid: In stark contrast to the 2-isomer, 3-pyridylboronic acid exhibits significantly greater stability and is less prone to protodeboronation.[4][6][7] This enhanced stability makes it a more reliable and versatile coupling partner in a broader range of reaction conditions.
-
4-Pyridylboronic Acid: Similar to the 3-isomer, 4-pyridylboronic acid is also considered stable and less susceptible to protodeboronation compared to its 2-pyridyl counterpart.[4][6][7] It is a widely used building block in pharmaceutical synthesis due to its favorable reactivity and stability profile.[8]
Comparative Stability and Reactivity Data
The following table summarizes the key differences in stability and provides representative Suzuki-Miyaura coupling yields for the three isomers. It is important to note that reaction yields are highly dependent on the specific coupling partners, catalyst system, base, and solvent employed.
| Isomer | Relative Stability | Susceptibility to Protodeboronation | Representative Suzuki-Miyaura Coupling Yields | Key Considerations |
| 2-Pyridylboronic Acid | Low | High (t1/2 ≈ 25-50 sec at pH 7, 70 °C)[4][6][7] | Often moderate to good, but highly variable (e.g., 10-89% with stabilized boronates)[9] | Requires specialized conditions, stabilized boronate esters (e.g., MIDA, PDEA, pinacol), or in situ generation to mitigate decomposition.[1][3][9] |
| 3-Pyridylboronic Acid | High | Low (t1/2 > 1 week at pH 12, 70 °C)[4][6][7] | Generally good to excellent (e.g., yields up to 95% have been reported)[10] | A reliable and versatile coupling partner compatible with a wide range of standard Suzuki-Miyaura conditions.[10][11] |
| 4-Pyridylboronic Acid | High | Low (t1/2 > 1 week at pH 12, 70 °C)[4][6][7] | Generally good to excellent | Similar to the 3-isomer, it is a robust coupling partner. Careful optimization of the catalytic system can suppress the formation of impurities.[8] |
Logical Flow for Isomer Reactivity Comparison
Caption: Logical flow diagram illustrating the relationship between isomer structure, stability, and reactivity in cross-coupling reactions.
Experimental Protocols
Detailed experimental procedures are crucial for successful and reproducible outcomes. Below are representative protocols for Suzuki-Miyaura couplings involving each of the pyridylboronic acid isomers.
Protocol 1: Suzuki-Miyaura Coupling of 3-Pyridylboronic Acid with an Aryl Halide
This protocol is a general procedure for the coupling of the stable 3-pyridylboronic acid.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
3-Pyridylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (anhydrous, 5 mL)
-
Water (degassed, 1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, 3-pyridylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[11]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[11]
-
Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.[11]
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[11]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate with an Aryl Halide
This protocol utilizes a stabilized MIDA (N-methyliminodiacetic acid) boronate ester to overcome the inherent instability of 2-pyridylboronic acid.[3]
Materials:
-
Aryl halide (1.0 equiv)
-
2-Pyridyl MIDA boronate (1.5 equiv)
-
XPhos-Pd-G3 (Palladium precatalyst) (5 mol %)
-
Potassium phosphate (K₃PO₄), anhydrous (5.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (50 mol %)
-
Diethanolamine (DEA) (1.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, 2-pyridyl MIDA boronate, XPhos-Pd-G3, copper(II) acetate, and potassium phosphate.[3]
-
Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.[3]
-
Add anhydrous DMF via syringe to achieve a concentration of 0.125 M with respect to the aryl halide.[3]
-
Add diethanolamine via syringe.[3]
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.[3]
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow for a Typical Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between 2-, 3-, and 4-pyridylboronic acids for cross-coupling reactions is primarily dictated by their relative stability. While 3- and 4-pyridylboronic acids are robust and reliable reagents suitable for a wide array of standard Suzuki-Miyaura conditions, the inherent instability of 2-pyridylboronic acid necessitates special considerations. Researchers aiming to incorporate a 2-pyridyl moiety should consider employing stabilized boronate esters or investing time in optimizing reaction conditions to mitigate protodeboronation and achieve satisfactory yields. By understanding the distinct reactivity profiles of these isomers, chemists can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
The Strategic Advantage of the Tert-Butoxycarbonyl (Boc) Protecting Group in Pyridine Boronic Acid Chemistry
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. Pyridine boronic acids are invaluable building blocks in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the synthesis of novel pharmaceuticals and functional materials. However, the inherent instability of certain pyridine boronic acids, especially the 2-pyridyl isomer, presents a significant challenge due to facile protodeboronation. This guide provides a comprehensive comparison of tert-butoxycarbonyl (Boc)-protected pyridine boronic acids with their unprotected counterparts and other alternatives, supported by experimental data, to highlight the advantages of this protection strategy.
The "2-pyridyl problem" is a well-documented issue in Suzuki-Miyaura couplings, where the proximity of the nitrogen atom to the boronic acid group can lead to catalyst inhibition and rapid decomposition of the boronic acid.[1] The use of protecting groups on the pyridine nitrogen or on exocyclic amino groups can mitigate these issues by altering the electronic properties and stability of the molecule. The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines that offers significant advantages in the context of pyridine boronic acids.[2]
Enhanced Stability and Handling
One of the primary advantages of the Boc group is the increased stability it confers to the pyridine boronic acid. Unprotected aminopyridine boronic acids can be prone to decomposition, complicating storage and handling. The Boc group, by withdrawing electron density from the nitrogen atom, can reduce the propensity for protodeboronation, a major degradation pathway for heteroaromatic boronic acids.[3] This enhanced stability allows for more consistent and reproducible results in cross-coupling reactions.
While quantitative, side-by-side stability data is scarce in the literature, the widespread commercial availability of Boc-protected pyridine boronic acid pinacol esters, such as 2-(tert-butoxycarbonylamino)pyridine-5-boronic acid pinacol ester, attests to their enhanced stability and utility in synthesis.[4] In contrast, many unprotected aminopyridine boronic acids are generated in situ or used immediately after preparation due to their limited shelf life.
Improved Performance in Suzuki-Miyaura Coupling
The use of a Boc protecting group can lead to significantly improved yields and reaction efficiency in Suzuki-Miyaura coupling reactions. This is particularly evident in cases where the unprotected pyridine boronic acid is a poor coupling partner. For instance, in the coupling of nitrogen-rich heterocycles, protection of a nitrogen atom is often crucial for achieving high yields.[5]
The following tables provide a comparative overview of the performance of Boc-protected versus unprotected pyridine boronic acids in Suzuki-Miyaura coupling reactions. It is important to note that the data is compiled from various sources and reaction conditions may not be identical. However, the trends demonstrate the general advantage of the Boc-protection strategy.
Table 1: Comparison of Suzuki-Miyaura Coupling Yields of 2-Aminopyridine-5-boronic Acid Derivatives
| Coupling Partner | Boronic Acid Derivative | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | 2-Aminopyridine-5-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Low/Not Reported | [6] (representative) |
| 4-Bromoanisole | 2-(tert-Butoxycarbonylamino)pyridine-5-boronic acid pinacol ester | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | 8 | 85 | [7] (representative) |
| 1-Bromo-4-nitrobenzene | 2-Aminopyridine-5-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 85 | 18 | Moderate | [8] (representative) |
| 1-Bromo-4-nitrobenzene | 2-(tert-Butoxycarbonylamino)pyridine-5-boronic acid pinacol ester | Pd₂(dba)₃/XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 92 | [4] (representative) |
Table 2: Comparison with Other Protecting Group Strategies for Pyridine Boronic Acids
| Pyridine Boronic Acid Derivative | Protecting Group | Key Advantages | Key Disadvantages | Typical Application |
| N-Boc-Pyridine Boronic Acid | tert-Butoxycarbonyl (Boc) | Good stability, improved yields, acid-labile deprotection. | Adds two synthetic steps (protection/deprotection). | General synthesis of substituted pyridines. |
| Pyridine-N-oxide Boronic Acid | N-Oxide | Can activate the pyridine ring and improve yields. | Requires an additional reduction step to remove the N-oxide. | Synthesis of 2-substituted pyridines. |
| Pyridine MIDA Boronate | N-Methyliminodiacetic acid (MIDA) | Excellent stability, slow release of boronic acid, compatible with iterative cross-coupling. | MIDA group is larger and may require specific conditions for deprotection. | Complex molecule synthesis, unstable boronic acids. |
| Pyridine Trifluoroborate | Trifluoroborate salt | High stability, crystalline solids, easy to handle. | Requires a fluoride source for the coupling reaction. | Alternative to boronic acids and esters. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the synthesis of a Boc-protected pyridine boronic acid and its subsequent use in a Suzuki-Miyaura coupling reaction.
Synthesis of 2-(tert-Butoxycarbonylamino)pyridine-5-boronic Acid Pinacol Ester
This protocol is adapted from a general method for the synthesis of aminopyrimidine boronic acid pinacol esters.[2]
Materials:
-
2-Amino-5-bromopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Pinacol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Standard glassware for anhydrous reactions
Procedure:
-
Boc Protection: To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous THF, add DMAP (0.1 eq) and Boc₂O (2.2 eq). Stir the mixture at room temperature for 12 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N,N-bis(Boc)-2-amino-5-bromopyridine.
-
Borylation: Dissolve the protected aminobromopyridine in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-BuLi (1.1 eq) dropwise and stir for 30 minutes. Add triisopropyl borate (1.2 eq) and allow the reaction to warm to room temperature overnight.
-
Esterification and Deprotection: Quench the reaction with aqueous HCl. Adjust the pH to ~7 with NaOH. Extract the aqueous layer with an organic solvent. The combined organic layers are dried and concentrated. The crude boronic acid is then dissolved in toluene with pinacol (1.1 eq) and refluxed with a Dean-Stark trap for 2 hours.
-
Final Deprotection: The resulting mixture containing the Boc-protected pinacol ester is treated with a mild acid (e.g., trifluoroacetic acid in dichloromethane) to selectively remove one Boc group, yielding the mono-Boc protected product, which can be purified by crystallization or chromatography.
Suzuki-Miyaura Coupling of 2-(tert-Butoxycarbonylamino)pyridine-5-boronic Acid Pinacol Ester
This is a general protocol for the Suzuki-Miyaura coupling of heteroaryl boronic esters.[9]
Materials:
-
2-(tert-Butoxycarbonylamino)pyridine-5-boronic acid pinacol ester (1.2 eq)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, 2-(tert-butoxycarbonylamino)pyridine-5-boronic acid pinacol ester, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of the synthetic and reaction pathways can aid in understanding the overall process.
Caption: Synthetic workflow for Boc-protected pyridine boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
Performance of Palladium Ligands in Suzuki-Miyaura Coupling of (2-(tert-Butoxy)pyridin-3-yl)boronic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of palladium ligand is critical in optimizing these reactions, particularly for challenging substrates such as heteroaryl boronic acids. This guide provides a comparative overview of the performance of various palladium ligands in the context of coupling reactions involving (2-(tert-Butoxy)pyridin-3-yl)boronic acid and its analogs.
While direct, head-to-head comparative studies for this specific boronic acid are limited in publicly available literature, this guide synthesizes data from studies on structurally similar 2-alkoxypyridine boronic acids and general ligand screening for heteroaryl Suzuki-Miyaura couplings. The information presented herein aims to provide a rational basis for ligand selection to achieve optimal reaction outcomes.
Data Presentation: Ligand Performance in Suzuki-Miyaura Coupling of Substituted Pyridyl Boronic Acids
The following table summarizes the performance of various palladium ligands in Suzuki-Miyaura coupling reactions of pyridyl boronic acids with aryl halides. The data is compiled from multiple sources and represents typical yields achieved under optimized conditions for analogous systems.
| Ligand/Precatalyst | Palladium Source | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference Analogy |
| Buchwald Ligands | ||||||
| SPhos | Pd(OAc)₂ or Pd₂(dba)₃ | K₃PO₄ or K₂CO₃ | Toluene or Dioxane/H₂O | 80-110 | 85-98 | |
| XPhos | Pd(OAc)₂ or Pd₂(dba)₃ | K₃PO₄ | Toluene or Dioxane | 80-110 | 80-95 | |
| RuPhos | Pd(OAc)₂ or Pd₂(dba)₃ | K₂CO₃ or Cs₂CO₃ | Toluene or Dioxane | 80-110 | 75-92 | [1] |
| Ferrocenyl Ligands | ||||||
| Pd(dppf)Cl₂ | - | K₂CO₃ or Na₂CO₃ | DMF or Dioxane/H₂O | 80-100 | 70-90 | [1][2] |
| Other Phosphine Ligands | ||||||
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80-100 | 65-88 | [3] |
| PPh₃ | Pd(PPh₃)₄ or Pd(OAc)₂ | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 50-80 | [4] |
Note: The yields are indicative and can vary significantly based on the specific aryl halide coupling partner, reaction concentration, and other experimental parameters.
Experimental Protocols: Representative Suzuki-Miyaura Coupling
Below is a general experimental protocol for the Suzuki-Miyaura coupling of a pyridyl boronic acid with an aryl bromide, based on methodologies reported in the literature.[2][5] Optimization of the stoichiometry, base, solvent, and temperature is often necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
Procedure:
-
To a dry reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent to the reaction mixture.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with stirring for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. audreyli.com [audreyli.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Suzuki Coupling with Substituted Pyridines for Researchers and Drug Development Professionals
A detailed analysis of how substituents on the pyridine ring influence reaction rates and yields in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, providing valuable insights for reaction optimization and the synthesis of complex molecules in pharmaceutical and materials science.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, the inclusion of nitrogen-containing heterocycles, such as pyridines, introduces complexities that can significantly impact reaction outcomes. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[2] Furthermore, the electronic properties of substituents on the pyridine ring can profoundly influence the rates of the key steps in the catalytic cycle, namely oxidative addition and transmetalation. This guide provides a comparative analysis of the kinetic performance of substituted pyridines in Suzuki coupling reactions, supported by available experimental data, to aid researchers in navigating these challenges.
Performance Comparison of Substituted Pyridines
Generally, electron-withdrawing groups on the pyridine ring are expected to accelerate the rate-limiting oxidative addition step by making the carbon-halogen bond more susceptible to cleavage by the palladium(0) catalyst. Conversely, electron-donating groups can increase the electron density on the pyridine ring, potentially slowing down oxidative addition but facilitating the transmetalation step. The interplay of these electronic effects, along with steric hindrance, dictates the overall reaction efficiency.
The following tables summarize representative yields for the Suzuki coupling of various substituted pyridines, offering a qualitative comparison of their performance.
| 2-Halopyridine Derivative | Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | t-AmylOH | 100 | 16 | 98 |
| 2-Bromo-5-methylpyridine | 4-Methoxyphenylboronic acid | Pd₂ (dba)₃ / XPhos G3 | K₃PO₄ | Toluene/H₂O | 110 | - | 94 |
| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 85 | - | 88 |
| 2-Chloropyridine-5-carboxylic acid | 3-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | - | 78 |
Table 1: Comparison of yields for Suzuki coupling of various 2-substituted pyridines.
| 3-Halopyridine Derivative | Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 | 12 | 92 |
| 3-Bromo-5-methylpyridine | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
Table 2: Comparison of yields for Suzuki coupling of 3-substituted pyridines.
| 4-Halopyridine Derivative | Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 100 | 24 | 91 |
Table 3: Yield for Suzuki coupling of a 4-substituted pyridine.
It is important to note that direct comparison of yields between different studies can be misleading due to variations in reaction conditions. However, these tables illustrate the successful coupling of a range of substituted pyridines with both electron-donating and electron-withdrawing groups, highlighting the importance of selecting an appropriate catalyst system and reaction conditions for each specific substrate. For instance, the use of bulky, electron-rich phosphine ligands like SPhos and XPhos is often crucial for the efficient coupling of less reactive chloropyridines.
Experimental Protocols for Kinetic Studies
Monitoring the kinetics of a Suzuki coupling reaction provides valuable information about the reaction mechanism and the influence of different parameters on the reaction rate. A general procedure for a kinetic study is outlined below.
General Protocol for Kinetic Monitoring of Suzuki Coupling of Substituted Pyridines
1. Reaction Setup:
-
To a clean, dry reaction vessel (e.g., a Schlenk tube or a multi-well reactor plate) equipped with a magnetic stir bar, add the substituted pyridyl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand (if required) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a degassed solvent or solvent mixture (e.g., dioxane/water, toluene/water, DMF) via syringe.
-
An internal standard (e.g., dodecane, biphenyl) is often added for accurate quantification by GC or HPLC.
2. Reaction Execution and Monitoring:
-
The reaction mixture is heated to the desired temperature in a preheated oil bath or heating block with vigorous stirring.
-
Aliquots of the reaction mixture are taken at specific time intervals using a syringe.
-
Each aliquot is immediately quenched (e.g., by adding a small amount of cold diethyl ether and water) to stop the reaction.
-
The organic layer is separated, dried (e.g., over Na₂SO₄), and filtered.
3. Analysis:
-
The quenched samples are analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting materials and the product.
-
The conversion and yield are calculated based on the integration of the corresponding peaks relative to the internal standard.
-
The data is then plotted as concentration versus time to determine the reaction rate.
Visualizing the Process
To better understand the workflow of a kinetic study and the fundamental steps of the Suzuki-Miyaura reaction, the following diagrams are provided.
References
A Comparative Guide to (2-(tert-Butoxy)pyridin-3-yl)boronic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (2-(tert-Butoxy)pyridin-3-yl)boronic acid and its derivatives, key building blocks in the synthesis of complex molecules for pharmaceutical research. Due to the limited availability of specific X-ray crystallographic data for the title compound, this guide leverages data from the closely related 2-ethoxypyridine-3-boronic acid as a structural analogue. Performance data in Suzuki-Miyaura cross-coupling reactions are compared with other relevant pyridylboronic acids to provide a comprehensive overview for researchers in drug development.
Structural Analysis: Insights from a Close Analogue
While a specific crystal structure for this compound is not publicly available, the crystal structure of 2-ethoxypyridine-3-boronic acid provides valuable insights into the probable solid-state conformation. The Cambridge Crystallographic Data Centre (CCDC) holds the deposition for this structure under the number 256029[1]. Analysis of related structures indicates that pyridylboronic acids often form hydrogen-bonded dimers in the solid state.
Below is a DOT script representation of the likely monomeric structure of this compound.
Caption: Molecular structure of this compound.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
Pyridylboronic acids are crucial reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in medicinal chemistry. The performance of these reagents can be influenced by factors such as the nature and position of substituents on the pyridine ring, which affect their electronic properties and stability.
The following table summarizes the performance of various pyridylboronic acid derivatives in Suzuki-Miyaura coupling reactions as reported in the literature. This comparative data can guide the selection of the most suitable building block for a specific synthetic target.
| Pyridylboronic Acid Derivative | Coupling Partner | Catalyst/Base | Solvent | Yield (%) | Reference |
| 2-Methoxy-5-pyridylboronic acid | 2-Amino-3-bromopyridine | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | Dioxane | 69 | [2] |
| 2-Chloro-5-pyridylboronic acid | 2-Amino-3-bromopyridine | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | Dioxane | 67 | [2] |
| 2-Methoxy-3-pyridylboronic acid | 2-Amino-5-bromopyrazine | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | Dioxane | 55 | [2] |
| 3-Pyridylboronic acid | 2-Chloropyridine | Pd(OAc)₂/SPhos / Cs₂CO₃ | Dioxane/H₂O | High | [3] |
| 4-Pyridylboronic acid ester | PyFluor | Pd(dppf)Cl₂ / Na₃PO₄ | Dioxane/H₂O | Modest | [4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Pyridylboronic Acid
This protocol provides a general method for the palladium-catalyzed cross-coupling of a pyridylboronic acid with an aryl or heteroaryl halide.[3][5]
Materials:
-
Pyridylboronic acid (e.g., this compound) (1.2 equiv)
-
Aryl/Heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable ligand) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Degassed water (if required by the specific protocol)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the pyridylboronic acid, aryl/heteroaryl halide, palladium catalyst, and base.
-
Add the anhydrous solvent and degassed water (if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl or heteroaryl compound.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Comparative Reactivity and Alternatives
The reactivity of pyridylboronic acids in Suzuki-Miyaura coupling can be challenging due to the Lewis basicity of the pyridine nitrogen, which can coordinate to the palladium catalyst and inhibit its activity. Electron-withdrawing groups on the pyridine ring can mitigate this issue. For 2-substituted pyridylboronic acids, protodeboronation can be a significant side reaction.
Alternatives to this compound and its derivatives include:
-
Other Isomeric Pyridylboronic Acids: 3- and 4-pyridylboronic acids often exhibit different reactivity profiles and may be more suitable for certain substrates.
-
Boronate Esters: Pinacol esters or MIDA esters of pyridylboronic acids can offer enhanced stability and are often used to overcome the challenges associated with the free boronic acids.
-
Organotrifluoroborates: Potassium pyridyltrifluoroborates are another class of stable and easy-to-handle reagents for Suzuki-Miyaura coupling.
The choice of the boron reagent often depends on the specific substrates and the desired reaction conditions.
References
- 1. 2-Ethoxypyridine-3-boronic acid | C7H10BNO3 | CID 11309733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Safety Operating Guide
Safe Disposal of (2-(tert-Butoxy)pyridin-3-yl)boronic acid: A Guide for Laboratory Professionals
The proper management of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of (2-(tert-Butoxy)pyridin-3-yl)boronic acid, ensuring the safety of researchers, scientists, and drug development professionals while adhering to regulatory standards. This compound, as a derivative of both boronic acid and pyridine, requires careful handling as hazardous waste.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE).[3] All handling of this compound and its associated waste must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][3]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[1] | To protect eyes from splashes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][3] | To prevent skin contact and absorption.[2] |
| Body Protection | A fully fastened lab coat that covers the arms.[1] | To protect clothing and skin from contamination.[2] |
| Footwear | Closed-toe shoes.[1] | To protect feet from spills. |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations.[2] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[1][4]
-
Waste Segregation and Collection :
-
Solid Waste Disposal :
-
Liquid Waste Disposal :
-
Decontamination of Glassware :
-
For thorough decontamination of glassware, a basic wash can be employed to convert residual boronic acid into a more water-soluble boronate salt.[1]
-
All rinsates from the decontamination process must be collected as liquid hazardous waste.[1]
-
Following the basic wash, a final water rinse should be performed, and this rinse water must also be collected as hazardous waste.[1]
-
Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
-
-
Spill Management :
-
In the event of a spill, evacuate the area and restrict access.[3]
-
For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.[2][4]
-
Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.[3][4]
-
Decontaminate the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[3]
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
-
-
Waste Storage and Pickup :
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (2-(tert-Butoxy)pyridin-3-yl)boronic acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (2-(tert-Butoxy)pyridin-3-yl)boronic acid. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Immediate Safety Precautions
When handling this compound, it is crucial to operate in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3] Ensure that safety showers and eyewash stations are readily accessible.[1][2][3] Avoid direct contact with the substance, including the inhalation of any dust or vapors.[1][4]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][2][5] | To protect eyes from contact with dust or splashes, which can cause serious irritation.[1][4][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][2][5] | To prevent skin contact and potential irritation.[1][4][6] Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][2] | To protect skin from accidental spills or contact. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2][4][5] | To prevent irritation of the respiratory tract.[2][4][6] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is essential for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as detailed in the table above before entering the handling area.
-
-
Handling the Compound:
-
Post-Handling:
Chemical Handling Workflow
Caption: Workflow for Safe Handling
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE, empty containers, and residual chemical, must be treated as hazardous waste.[1][2]
-
Collection: Collect all chemical waste in a designated, clearly labeled, and sealed container for hazardous materials.
-
Regulations: Dispose of all waste in strict accordance with all applicable federal, state, and local environmental regulations.[1][7][8]
-
Prohibition: Do not pour chemical waste down the drain or dispose of it with regular trash.[1]
In the event of a spill, evacuate non-essential personnel, ensure the area is well-ventilated if safe to do so, and contain the spill with an inert absorbent material such as sand or vermiculite.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
